8-Methoxy-3-methylquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAUNIJRGMLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methoxy-3-methylquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 8-Methoxy-3-methylquinoline is limited. This guide provides foundational information and supplements it with data from closely related compounds to offer a comprehensive overview for research purposes.
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The specific substitution of a methoxy group at the 8-position and a methyl group at the 3-position is expected to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its chemical reactivity and biological interactions. This document serves as a technical guide to the known chemical properties and structure of this compound, providing a basis for further research and development.
Chemical Structure and Identifiers
The structure of this compound consists of a quinoline core with a methoxy (-OCH₃) substituent at position C8 and a methyl (-CH₃) group at position C3.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 112955-06-3[3] |
| Molecular Formula | C₁₁H₁₁NO[3] |
| SMILES | CC1=CC2=C(C=CC=C2OC)N=C1 |
| InChI | InChI=1S/C11H11NO/c1-8-6-12-10-5-3-4-9(13-2)7-10/h3-7H,1-2H3 |
| InChIKey | FHNORCFHVROXAD-UHFFFAOYSA-N |
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 173.22 g/mol |
| Monoisotopic Mass | 173.084064 Da |
| Topological Polar Surface Area | 22.1 Ų[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 1 |
Table 2: Experimental Properties of 8-Methoxyquinoline (for reference)
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [2][4] |
| Melting Point | 38-41 °C | [5] |
| Boiling Point | 282 °C | [5] |
| Water Solubility | Sparingly soluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |
| pKa | 3.28 ± 0.17 (Predicted) | [2] |
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the provided search results. However, based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons.
-
¹³C NMR: Resonances for the eleven carbon atoms, including those of the quinoline core, the methyl group, and the methoxy group.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.[6]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
For reference, the mass spectrum of the parent compound, 8-methoxyquinoline, shows prominent peaks at m/z 159 (molecular ion), 129, and 130.[7]
Experimental Protocols
5.1. Synthesis
While a specific protocol for this compound is not detailed in the search results, a plausible synthetic route would involve a variation of classical quinoline syntheses, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, starting from 2-methoxyaniline. A general procedure for the synthesis of quinoline derivatives often involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-methoxyaniline in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Addition of Reagents: Slowly add an appropriate α,β-unsaturated aldehyde or ketone that can provide the 3-methyl substitution pattern (e.g., crotonaldehyde).
-
Heating: Heat the reaction mixture to reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
5.2. Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to confirm the molecular formula.[8]
-
Infrared (IR) Spectroscopy: An FT-IR spectrometer is used to identify the functional groups present in the molecule.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Biological Activity and Signaling Pathways
There is no specific information on the biological activity of this compound in the provided search results. However, various derivatives of the quinoline scaffold have been extensively studied and shown to possess a range of biological activities.
-
Antimicrobial and Antitumor Potential: Quinoline derivatives, such as 2-chloro-8-methoxy-3-methylquinoline, have demonstrated potential antimicrobial and antitumor properties.[9]
-
PI3K/AKT/mTOR Pathway Inhibition: More complex molecules containing the 8-methoxyquinoline moiety, like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, have been shown to exert antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.[10] Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[10][11]
Given the activities of related compounds, this compound could be a valuable scaffold for the development of new therapeutic agents, and its potential effects on pathways like PI3K/AKT/mTOR warrant investigation.
Visualizations
7.1. Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
7.2. Analytical Workflow
Caption: Standard analytical workflow for the characterization of a synthesized compound.
7.3. PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. chem-space.com [chem-space.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 938-33-0 CAS MSDS (8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Methoxy-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. While specific research on this particular molecule is limited, its structural analogs have garnered significant attention in medicinal chemistry due to their potential as antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and explores the synthesis, biological activities, and mechanisms of action of closely related compounds to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of novel quinoline-based therapeutics.
Chemical Identity
A clear definition of the subject compound is crucial for research and development.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 112955-06-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | |
| Canonical SMILES | CC1=CN=C2C(=C1)C=CC=C2OC |
Synthesis of Related Quinoline Derivatives
One common approach involves the use of aniline derivatives which undergo cyclization reactions to form the quinoline core. For instance, a method for synthesizing substituted quinolines involves the reaction of aniline derivatives with carbon tetrachloride and 1,3-propanediol under argon at elevated temperatures, yielding the quinoline structure with high efficiency.[2] Another strategy employs the Vilsmeier-Haack reaction to introduce an aldehyde group at the 3-position of a quinoline precursor, which can then be reduced to a methyl group.[2]
Biological Activity of Related Compounds
Research into the biological activities of 8-methoxyquinoline derivatives has primarily focused on their potential as antimicrobial and anticancer agents.
Antimicrobial and Antitumor Properties
Derivatives of 8-methoxyquinoline have demonstrated notable biological activity. For example, 2-chloro-8-methoxy-3-methylquinoline has shown potential as both an antimicrobial and antitumor compound.[2] Studies have indicated its efficacy against various bacterial strains and cancer cell lines, positioning it as a promising lead compound for further drug development.[2] The mechanism of its antibacterial action is believed to involve the dual targeting of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair.[2]
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
A significant body of research points to the role of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in the anticancer effects of quinoline derivatives. This pathway is frequently overactive in various cancers, including colorectal cancer.[3]
A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[3][4][5] This inhibition leads to cell cycle arrest at the G2/M phase, a decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[3][4][5]
Experimental Protocols for Related Compounds
To facilitate further research, this section details common experimental protocols used to evaluate the biological activity of related quinoline derivatives.
Cytotoxicity Assays
A fundamental experiment to determine the anticancer potential of a compound is the cytotoxicity assay.
| Parameter | Description |
| Cell Lines | Colorectal cancer cell lines (e.g., HCT116, Caco-2) and a normal human intestinal epithelial cell line (for toxicity comparison).[6] |
| Method | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. |
| Procedure | 1. Seed cells in 96-well plates and allow them to adhere. 2. Treat cells with varying concentrations of the test compound for a specified period (e.g., 48 hours).[6] 3. Add MTT solution and incubate to allow for the formation of formazan crystals. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. |
| Endpoint | The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%. |
Western Blot Analysis
Western blotting is a key technique to investigate the effect of a compound on specific protein expression levels, such as those in the PI3K/AKT/mTOR pathway.
| Parameter | Description |
| Objective | To determine the expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway (e.g., PI3K, AKT, mTOR, and their phosphorylated forms). |
| Procedure | 1. Treat cells with the test compound at various concentrations. 2. Lyse the cells to extract total proteins. 3. Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). 4. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). 5. Block the membrane to prevent non-specific antibody binding. 6. Incubate the membrane with primary antibodies specific to the target proteins. 7. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). 8. Add a chemiluminescent substrate and detect the signal using an imaging system.[6] |
| Analysis | The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[6] |
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The following diagram, generated using Graphviz, illustrates the simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoline derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.
Conclusion and Future Directions
While direct experimental data on this compound is currently sparse, the extensive research on its close structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The demonstrated antimicrobial and anticancer activities of related quinoline derivatives, particularly through the inhibition of the PI3K/AKT/mTOR pathway, suggest that this compound may possess similar properties.
Future research should focus on the targeted synthesis of this compound and the comprehensive evaluation of its biological activities. In vitro studies against a panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies, are warranted. Mechanistic studies, including detailed investigation of its effects on key signaling pathways, will be crucial in elucidating its therapeutic potential and advancing its development as a novel drug candidate. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers to build upon.
References
- 1. This compound - C11H11NO | CSSB00009889802 [chem-space.com]
- 2. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Therapeutic Potential of 8-Methoxy-3-methylquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among the vast array of quinoline derivatives, those bearing an 8-methoxy-3-methyl substitution pattern are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of 8-methoxy-3-methylquinoline derivatives, with a focus on their anticancer and antimicrobial properties. It consolidates quantitative data, details key experimental protocols, and visualizes a critical signaling pathway implicated in their mechanism of action.
Anticancer Activity: Targeting Key Cellular Pathways
Several derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
A notable example is the indolo[2,3-b]quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has shown excellent cytotoxic activity against various cancer cell lines.[2] This compound exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[2]
Another key derivative, 2-chloro-8-methoxy-3-methylquinoline, has also been identified as a potential antitumor agent, suggesting that substitutions at the 2-position can significantly influence biological activity.[3]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colon) | 0.33 | [2] |
| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 (Colon) | 0.51 | [2] |
| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | AGS (Gastric) | 3.6 | [2] |
| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | SMMC-7721 (Liver) | 9.7 | [2] |
| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | PANC-1 (Pancreatic) | 18.4 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. The inhibition of this pathway by certain this compound derivatives represents a promising therapeutic strategy.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an this compound derivative.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the methoxy group at the 8-position and the methyl group at the 3-position, often in combination with other substituents, appears to be crucial for their antimicrobial efficacy.
For instance, 2-chloro-8-methoxy-3-methylquinoline has been reported to possess potent antibacterial properties.[3] Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[3]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2 | 8-methoxy-4-methyl-2-(substituted)-quinoline | Staphylococcus aureus | 3.125 | [4] |
| 2 | 8-methoxy-4-methyl-2-(substituted)-quinoline | Bacillus subtilis | 6.25 | [4] |
| 2 | 8-methoxy-4-methyl-2-(substituted)-quinoline | Escherichia coli | 6.25 | [4] |
Note: The original study referenced a series of 8-methoxy-4-methyl-quinoline derivatives. The values presented here are the lowest reported MICs for the most active compounds in that series.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the this compound derivative. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
An In-depth Technical Guide to the Synthesis of 8-Methoxy-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known synthesis pathways for 8-Methoxy-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding.
Core Synthesis Pathways
The synthesis of this compound primarily relies on classical quinoline synthesis methodologies, with the Doebner-von Miller reaction being the most directly applicable and documented approach. Other potential but less specifically reported methods include the Skraup and Combes syntheses.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] For the synthesis of this compound, the logical precursors are o-anisidine (2-methoxyaniline) and an α,β-unsaturated carbonyl compound that can provide the 3-methyl substituent. The most suitable reagent for this purpose is 2-methylpropenal (methacrolein) .
The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.
A closely related synthesis of 8-methoxy-4-methylquinoline from o-anisidine and methyl vinyl ketone has been reported with a yield of 64%, highlighting the viability of this approach for methoxy-substituted quinolines. By analogy, the reaction of o-anisidine with methacrolein is expected to be a primary route to this compound.
Reaction Scheme:
Skraup Synthesis
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] This method is known to be effective with methoxy-substituted anilines.[3] To synthesize this compound via the Combes reaction, a custom β-diketone would be required to achieve the desired substitution pattern. This would likely involve a more complex multi-step synthesis of the diketone precursor itself.
Experimental Protocols
A detailed experimental protocol for the plausible Doebner-von Miller synthesis of this compound is provided below, adapted from procedures for similar quinoline syntheses.
Synthesis of this compound via Doebner-von Miller Reaction
Materials:
-
o-Anisidine (2-methoxyaniline)
-
2-Methylpropenal (methacrolein)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of o-anisidine and concentrated hydrochloric acid in water is prepared.
-
The mixture is heated to reflux.
-
2-Methylpropenal is added dropwise to the refluxing solution over a period of 1-2 hours.
-
An oxidizing agent is added to the reaction mixture. If air is used as the oxidant, it can be bubbled through the reaction mixture.
-
The reaction is continued at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Quantitative Data
The following table summarizes the reported yield for a closely related compound, which serves as an estimate for the synthesis of this compound via the Doebner-von Miller reaction.
| Product | Starting Aniline | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Yield (%) | Reference |
| 8-Methoxy-4-methylquinoline | o-Anisidine | Methyl vinyl ketone | Ferric chloride, Zinc chloride, Acetic acid, 70-75 °C | 64% | WO2007060685A1 |
Logical Relationships and Workflows
The general workflow for the synthesis and purification of this compound via the Doebner-von Miller reaction can be visualized as follows:
Conclusion
The synthesis of this compound is most practically achieved through the Doebner-von Miller reaction using o-anisidine and 2-methylpropenal. While specific yield data for this exact transformation is not widely published, analogous reactions suggest that moderate to good yields can be expected. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and optimize this synthesis in a laboratory setting. Further investigation into alternative methods like the Skraup and Combes syntheses may reveal other viable, albeit potentially more complex, routes to this valuable compound.
References
The Rising Potential of 8-Methoxy-3-methylquinoline as a Versatile Pharmaceutical Intermediate
A Technical Guide for Drug Discovery and Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. Within this important class of heterocyclic compounds, 8-methoxy-3-methylquinoline is emerging as a particularly valuable intermediate. Its strategic substitution pattern—featuring a methoxy group that can influence solubility and metabolic stability, and a methyl group that provides a point for further functionalization or steric control—makes it an attractive starting point for the synthesis of novel drug candidates. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and its role as a precursor in the development of potent therapeutic molecules.
Physicochemical Properties and Synthesis
This compound is a solid organic compound with the molecular formula C₁₁H₁₁NO. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 112955-06-3 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [2] |
The synthesis of the this compound core is most effectively achieved through classic quinoline synthesis reactions, such as the Doebner-von Miller reaction. This method involves the acid-catalyzed reaction of an aniline (in this case, o-anisidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde).
Figure 1: Doebner-von Miller Synthesis Workflow.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
The following is a representative protocol based on the general principles of the Doebner-von Miller reaction.[3][4][5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add o-anisidine and a suitable solvent (e.g., ethanol). Add a strong acid catalyst, such as hydrochloric acid, followed by a Lewis acid like zinc chloride.
-
Reagent Addition: Slowly add crotonaldehyde dropwise to the stirred reaction mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady reflux. An oxidizing agent, such as arsenic acid or nitrobenzene, is also included in the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours (typically 4-8 hours) to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Role as a Key Pharmaceutical Intermediate
The true potential of this compound lies in its utility as a versatile intermediate. A critical transformation is its conversion to a more reactive species, 2-chloro-8-methoxy-3-methylquinoline . This is typically achieved by reacting the quinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine atom at the 2-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6]
This reactivity allows for the facile introduction of various functional groups, particularly amines, at the 2-position. This strategy is a powerful tool in drug discovery for creating a library of analogues with diverse pharmacological profiles.
Figure 2: Pathway from Core Intermediate to Bioactive Derivatives.
Experimental Protocol: Synthesis and Nucleophilic Substitution of 2-Chloro-8-methoxy-3-methylquinoline
This protocol describes the chlorination of the core intermediate and a subsequent nucleophilic substitution with an amine, a common pathway for generating potential drug candidates.[6][7]
-
Chlorination:
-
Place this compound in a flask and add phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the resulting 2-chloro-8-methoxy-3-methylquinoline by column chromatography.
-
-
Nucleophilic Substitution with an Amine:
-
Dissolve 2-chloro-8-methoxy-3-methylquinoline and the desired primary or secondary amine in a suitable solvent (e.g., methanol or ethanol).
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution or can be isolated by removing the solvent and purifying the residue via crystallization or chromatography.
-
Therapeutic Potential and Biological Activity
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antibacterial agents.
Anticancer Activity
A complex derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) , has shown potent cytotoxic activity against various cancer cell lines, particularly colorectal cancer.[8] The compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway by MMNC leads to cell cycle arrest and apoptosis (programmed cell death).[8]
References
- 1. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [research.usc.edu.au]
- 6. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 7. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 8-Methoxy-3-methylquinoline: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-Methoxy-3-methylquinoline. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables present anticipated and observed spectral data for this compound and its close structural analogs. This information is crucial for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Spectral Data
Data for a closely related compound, 2-chloro-3-ethynyl-8-methoxy quinoline, is provided as a reference for the expected chemical shifts in an 8-methoxyquinoline system.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-ethynyl | 3.49 | s | - |
| OCH₃ | 4.06 | s | - |
| H-7 | 7.10 | d | 7.5 |
| H-5 | 7.34 | d | 8.1 |
| H-6 | 7.47-7.52 | m | - |
| H-4 | 8.30 | s | - |
Source: Supporting Information - The Royal Society of Chemistry[1]
Table 2: ¹³C NMR Spectral Data
Data for 2-chloro-3-ethynyl-8-methoxy quinoline is provided as a reference.
| Carbon | Chemical Shift (δ, ppm) |
| OCH₃ | 56.1 |
| C-ethynyl | 78.2, 84.1 |
| C-7 | 109.7 |
| C-5 | 118.8 |
| C-4a | 126.6 |
| C-6 | 126.7 |
| C-3 | 127.9 |
| C-8a | 130.8 |
| C-4 | 142.5 |
| C-2 | 145.0 |
| C-8 | 155.8 |
Source: Supporting Information - The Royal Society of Chemistry[1]
Table 3: IR Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. For aromatic compounds like this compound, characteristic peaks are expected.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1585 | Aromatic C=C in-ring stretch |
| 1500-1400 | Aromatic C=C in-ring stretch |
| ~1250 | Aryl-O stretch (for methoxy group) |
| 900-675 | C-H out-of-plane ("oop") bending |
Note: These are general ranges for aromatic compounds and may vary slightly for the specific molecule.[2]
Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| 173 | [M]⁺ (Molecular Ion) |
| 158 | [M-CH₃]⁺ |
| 145 | [M-CO]⁺ |
| 130 | [M-CH₃-CO]⁺ |
Note: The molecular weight of this compound is 173.19 g/mol . Fragmentation patterns for methoxyquinolines often involve the loss of a methyl radical followed by carbon monoxide.
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an infrared spectrum.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Visualization
To illustrate the general workflow of spectroscopic analysis for a chemical compound like this compound, the following diagram is provided.
References
The Enduring Legacy of Quinolines: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, have played a pivotal role in the history of medicine and continue to be a significant scaffold in modern drug discovery. From the historical use of Cinchona bark in treating malaria to the development of potent synthetic anticancer agents, the journey of quinoline alkaloids is a testament to the power of natural products in shaping therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this important class of compounds.
Discovery and Historical Milestones
The story of quinoline alkaloids is inextricably linked with the fight against malaria. The indigenous peoples of Peru used the bark of the "fever tree" (Cinchona species) to treat fevers long before its introduction to Europe in the 17th century.[1] This marked the beginning of a long journey of discovery and chemical exploration.
A timeline of key events is presented below:
-
1630: The Countess of Chinchon, wife of the viceroy of Peru, is reportedly cured of malaria using Cinchona bark, leading to its popularization in Europe.[1]
-
1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate the active alkaloids, quinine and cinchonine, from Cinchona bark.[1][2]
-
1834: Friedlieb Ferdinand Runge first isolates quinoline from coal tar, the fundamental heterocyclic scaffold of this alkaloid class.[3][4]
-
1854: Adolph Strecker determines the molecular formula of quinine.[5]
-
1944: Robert Burns Woodward and William von Eggers Doering achieve the total synthesis of quinine, a landmark achievement in organic chemistry.[1]
-
1960s: The discovery of camptothecin, a potent anticancer quinoline alkaloid, from the Chinese "happy tree" (Camptotheca acuminata), opens new avenues for cancer chemotherapy.[6]
-
1980s: The development and widespread use of fluoroquinolones, a class of synthetic quinoline-based antibiotics, begins.[3]
Quantitative Data on Quinoline Alkaloids
The following tables summarize key quantitative data related to the natural abundance and biological activity of representative quinoline alkaloids.
Table 1: Alkaloid Content in Cinchona Bark
| Alkaloid | Percentage in Bark (%) | Reference |
| Cinchonine | 1.87 - 2.30 | [7][8] |
| Quinine | Variable, often lower than Cinchonine | [7][8] |
| Cinchonidine | Variable, often lower than Cinchonine | [7][8] |
| Total Alkaloids | 4.75 - 5.20 | [7][8] |
Table 2: Physicochemical Properties of Major Cinchona Alkaloids
| Property | Quinine | Quinidine | Cinchonine | Cinchonidine | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | [9][10] |
| Molar Mass ( g/mol ) | 324.42 | 324.42 | 294.39 | 294.43 | [10][11] |
| Melting Point (°C) | 177 | ~174-175 | 265 | 204-205 | [10] |
| pKa1 (quinuclidine N) | 8.5 ± 0.15 | 8.5 ± 0.15 | 8.4 ± 0.4 | 8.4 ± 0.4 | [12] |
| pKa2 (quinoline N) | 4.25 ± 0.15 | 4.25 ± 0.15 | 4.25 ± 0.15 | 4.25 ± 0.15 | [12] |
| Solubility in water | Insoluble | Very slightly soluble | Slightly soluble | Slightly soluble | [2][10] |
Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum
| Compound | Strain | IC₅₀ (µM) | Reference |
| Chloroquine | D6 (sensitive) | 0.370 | [13] |
| Chloroquine | W2 (resistant) | > 0.1 | [13] |
| 4-Aminoquinoline-pyrimidine hybrid | D6 (sensitive) | 0.033 | [13] |
| 4-Aminoquinoline-pyrimidine hybrid | W2 (resistant) | 0.033 | [13] |
| Quinolone-based hybrid 47 | RKL-2 (sensitive) | 0.391-1.033 µg/mL | [13] |
| Quinolone-based hybrid 47 | RKL-9 (resistant) | 0.684-1.778 µg/mL | [13] |
| Quinolinyl β-enaminone hybrid 95 | Pf3D7 (sensitive) | > 5 | [14] |
| Quinolinyl β-enaminone hybrid 95 | PfK1 (resistant) | 3.89 | [14] |
Table 4: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (gastric) | 1.38 | [15] |
| Quinoline-chalcone derivative 12e | HCT-116 (colon) | 5.34 | [15] |
| Quinoline-chalcone derivative 12e | MCF-7 (breast) | 5.21 | [15] |
| 5-Fluorouracil (5-FU) | MGC-803 (gastric) | 6.22 | [15] |
| 5-Fluorouracil (5-FU) | HCT-116 (colon) | 10.4 | [15] |
| 5-Fluorouracil (5-FU) | MCF-7 (breast) | 11.1 | [15] |
| Quinoline-based dihydrazone 3b | MCF-7 (breast) | 7.016 | [16] |
| Quinoline-based dihydrazone 3c | MCF-7 (breast) | 7.05 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for the extraction, separation, and analysis of quinoline alkaloids, specifically focusing on Cinchona alkaloids as a primary example.
Acid-Base Extraction of Alkaloids from Cinchona Bark
This protocol describes a standard laboratory procedure for the isolation of a crude alkaloid mixture from plant material.
Materials:
-
Dried and powdered Cinchona bark
-
10% Sulfuric acid (H₂SO₄)
-
Concentrated ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers, separatory funnel, filter paper, rotary evaporator
Procedure:
-
Acidification: Macerate 100 g of powdered Cinchona bark in 500 mL of 10% sulfuric acid for 24 hours with occasional stirring. This protonates the alkaloids, forming water-soluble salts.
-
Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue. Wash the residue with an additional 100 mL of 10% sulfuric acid to ensure complete extraction.
-
Basification: Combine the acidic filtrates and cool in an ice bath. Slowly add concentrated ammonium hydroxide or sodium hydroxide solution with constant stirring until the pH reaches approximately 9-10. This deprotonates the alkaloid salts, causing the free base alkaloids to precipitate.
-
Solvent Extraction: Transfer the basified mixture to a separatory funnel and extract three times with 150 mL portions of dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
Separation and Identification by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative analysis of the alkaloid mixture.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Crude alkaloid extract dissolved in a small amount of chloroform or methanol
-
Standard solutions of quinine, quinidine, cinchonine, and cinchonidine
-
Developing chamber
-
Mobile phase: A common system is Toluene: Chloroform: Diethyl ether: Diethylamine (40:15:35:10, v/v/v/v).[17][18]
-
Visualization: UV lamp (254 nm) and Dragendorff's reagent.[19]
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: Apply small spots of the crude extract and the standard solutions onto the baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp. Subsequently, spray the plate with Dragendorff's reagent, which will produce orange or reddish-brown spots for the alkaloids.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare the Rf values of the components in the extract to those of the standards for identification.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of individual alkaloids.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[11][20]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium phosphate), with the composition optimized for the best separation.[11]
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Detection Wavelength: Quinolines can be detected at various wavelengths, with 225 nm being a common choice.[20]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each alkaloid to be quantified.
-
Sample Preparation: Accurately weigh the crude alkaloid extract and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.
-
Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The concentration of each alkaloid in the sample is determined from the peak area and the calibration curve.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of quinoline alkaloids are a result of their interaction with specific molecular targets. The mechanisms of action for two of the most well-studied quinoline alkaloids, quinine and camptothecin, are detailed below.
Antimalarial Action of Quinine
The primary mechanism of action of quinine against Plasmodium falciparum involves the disruption of heme detoxification.[1][4][21] The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin crystals. Quinine is thought to interfere with this process, leading to the accumulation of toxic heme, which causes oxidative stress and parasite death.[1][4]
Caption: Mechanism of action of quinine against Plasmodium.
Anticancer Action of Camptothecin
Camptothecin and its derivatives exert their anticancer effects by inhibiting DNA topoisomerase I.[6][22][] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[6][22][] When a replication fork collides with this stabilized complex, it leads to a double-strand break, triggering cell cycle arrest and apoptosis.[22][]
Caption: Mechanism of action of camptothecin.
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of quinoline alkaloids from a natural source.
References
- 1. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicintermediate.com [organicintermediate.com]
- 10. Cinchonidine - Wikipedia [en.wikipedia.org]
- 11. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]
- 12. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. benchchem.com [benchchem.com]
- 21. Quinine - Wikipedia [en.wikipedia.org]
- 22. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 8-Methoxy-3-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. While direct and extensive research on the specific therapeutic targets of this compound is limited, analysis of its structurally related derivatives provides significant insights into its potential biological activities and mechanisms of action. This technical guide synthesizes the available data on these derivatives to postulate the potential therapeutic targets of the core compound, focusing on its antimicrobial and anticancer prospects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, forming the backbone of numerous therapeutic agents. The compound this compound, characterized by a methoxy group at the C8 position and a methyl group at the C3 position of the quinoline ring, is of particular interest due to the biological activities exhibited by its close analogs. This guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of its derivatives, primarily focusing on antimicrobial and anticancer activities.
Postulated Therapeutic Targets Based on Derivative Studies
The primary evidence for the potential therapeutic targets of this compound comes from studies on its chloro- and amino-carboxylic acid derivatives. These studies strongly suggest that this compound may also exhibit activity in these areas.
Antimicrobial Targets
Structurally similar quinoline derivatives have demonstrated potent antimicrobial effects by targeting essential bacterial enzymes.
-
Bacterial DNA Gyrase and Topoisomerase IV: A key derivative, 2-Chloro-8-methoxy-3-methylquinoline, has been shown to exhibit potent activity against a range of bacteria by dually targeting DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1] Another related compound, 4-Amino-8-methoxyquinoline-3-carboxylic acid, also demonstrates antimicrobial effects through the inhibition of bacterial DNA gyrase. It is therefore highly probable that this compound could act as an inhibitor of these bacterial topoisomerases.
Anticancer Targets
The quinoline scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown promise in this area, suggesting potential anticancer applications for the parent compound.
-
PI3K/AKT/mTOR Signaling Pathway: While not directly studied for this compound, related indoloquinoline derivatives have been shown to exert their cytotoxic effects on cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
DNA Intercalation and Enzyme Inhibition: Quinoline derivatives can exert anticancer effects through various mechanisms, including intercalation into DNA, which disrupts replication and transcription, and the inhibition of key enzymes involved in cancer cell proliferation.
Quantitative Data from Derivative Studies
The following table summarizes the available quantitative data for derivatives of this compound, providing an indication of their potency.
| Compound | Target/Activity | Cell Line/Organism | Measurement | Value | Reference |
| 4-Amino-8-methoxyquinoline-3-carboxylic acid | Antiproliferative | Colo-205 | IC50 | ~17 µM | |
| 4-Amino-8-methoxyquinoline-3-carboxylic acid derivative | Antiproliferative | A-549 | IC50 | 5.6 µM | |
| 4-Amino-8-methoxyquinoline-3-carboxylic acid derivatives | Acetylcholinesterase Inhibition | - | IC50 | 8.80 - 26.50 µM | |
| 4-Amino-8-methoxyquinoline-3-carboxylic acid derivatives | Butyrylcholinesterase Inhibition | - | IC50 | 8.80 - 26.50 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanisms of action and experimental approaches for investigating the therapeutic potential of this compound, based on data from its derivatives.
References
In Silico Prediction of 8-Methoxy-3-methylquinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 8-Methoxy-3-methylquinoline. Given the limited direct experimental data on this specific molecule, this document outlines a predictive workflow based on established computational methodologies and data from structurally related quinoline derivatives. The guide details protocols for key in silico experiments, presents a logical workflow for bioactivity prediction, and visualizes potential signaling pathways.
Predictive Bioactivity Profile of this compound
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Based on the analysis of structurally similar compounds, this compound is predicted to have potential bioactivity in the following areas:
-
Anticancer Activity: A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has demonstrated potent cytotoxic effects against colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7] This suggests that this compound may also target components of this critical cell survival pathway.
-
Antimicrobial Activity: 8-Methoxyquinoline has shown strong antifungal and antibacterial properties.[8] The C-8 methoxy group on quinolones like moxifloxacin has been linked to a lower propensity for resistance development.[9]
-
Neuroprotective Effects: Certain quinoline derivatives have been investigated as multifunctional ligands for the therapy of neurodegenerative diseases.[3][10]
In Silico Bioactivity Prediction Workflow
The following workflow outlines a systematic approach to predicting the bioactivity of this compound using computational methods.[11][12][13] This workflow is designed to identify potential biological targets, predict binding affinity, and develop quantitative structure-activity relationship (QSAR) models.
Caption: A logical workflow for the in silico prediction of bioactivity.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]
Objective: To predict the binding mode and affinity of this compound against a hypothesized biological target (e.g., PI3K).
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The structure is imported into a molecular modeling environment (e.g., AutoDock Tools, PyRx).
-
Hydrogen atoms are added, and Gasteiger charges are computed.
-
The rotatable bonds are defined.
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein (e.g., PI3K, PDB ID: 4JPS) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned.
-
The prepared protein structure is saved in PDBQT format.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the receptor. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or through blind docking if the active site is unknown.
-
-
Docking Simulation:
-
The docking process is initiated using software like AutoDock Vina.
-
The Lamarckian Genetic Algorithm is commonly employed to search for the best ligand conformations.
-
Multiple docking runs are performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the lowest binding energy pose.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16][17][18][19][20]
Objective: To develop a predictive model for the bioactivity of quinoline derivatives based on their physicochemical properties.
Protocol:
-
Dataset Collection:
-
A dataset of quinoline derivatives with known biological activity (e.g., IC50 values) against a specific target is compiled from literature or databases like ChEMBL.
-
-
Molecular Descriptor Calculation:
-
2D and 3D molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset using software like PaDEL-Descriptor or MOE.
-
-
Data Splitting:
-
The dataset is divided into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.
-
-
Model Development:
-
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set to assess the robustness of the model (q²).
-
External Validation: The predictive capacity of the model is evaluated using the test set (r²_pred).
-
Pharmacophore Modeling
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
Objective: To identify the key chemical features of quinoline derivatives responsible for their biological activity.
Protocol:
-
Ligand Set Preparation:
-
A set of active and inactive quinoline derivatives is selected.
-
The 3D structures of these compounds are generated and aligned.
-
-
Pharmacophore Feature Identification:
-
Common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, are identified among the active compounds.
-
-
Pharmacophore Model Generation:
-
A pharmacophore model is generated based on the identified features using software like PharmaGist or LigandScout.
-
-
Model Validation:
-
The generated model is validated by its ability to distinguish between active and inactive compounds.
-
Predicted Signaling Pathway Involvement
Based on studies of related compounds, this compound is hypothesized to exert anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[5][6][7][21] This pathway is crucial for cell proliferation, survival, and metabolism.
Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by this compound.
Data Presentation
Quantitative data from in silico and subsequent in vitro studies should be summarized in clear, structured tables for comparative analysis.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| PI3Kα | 4JPS | - | - |
| Topoisomerase II | 1ZXM | - | - |
| DNA Gyrase | 5MMN | - | - |
| Data are hypothetical and require experimental validation. |
Table 2: Example QSAR Model Performance Metrics
| Model | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |
| Anticancer Activity | 0.85 | 0.72 | 0.81 |
| Antibacterial Activity | 0.91 | 0.83 | 0.88 |
| Data are illustrative based on models for similar compound series. |
Table 3: Example In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Compound | IC50 (µM) |
| HCT116 (Colon Cancer) | This compound | - |
| Caco-2 (Colon Cancer) | This compound | - |
| MCF-7 (Breast Cancer) | This compound | - |
| Data from a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, showed IC50 values of 0.33 µM and 0.51 µM against HCT116 and Caco-2 cells, respectively.[5][6] |
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By leveraging established computational techniques and drawing parallels from structurally related compounds, researchers can formulate strong hypotheses regarding its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The outlined workflows and protocols serve as a foundation for further computational and experimental validation, accelerating the drug discovery and development process.
References
- 1. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. jbcpm.com [jbcpm.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 18. docta.ucm.es [docta.ucm.es]
- 19. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. allsubjectjournal.com [allsubjectjournal.com]
- 21. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 8-Methoxy-3-methylquinoline and its related analogs have garnered significant interest due to their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. While specific experimental data for this compound is not extensively reported in the literature, the properties of its core components, 8-methoxyquinoline, 3-methylquinoline, and 8-methylquinoline, provide valuable insights.
| Property | 8-Methoxyquinoline | 3-Methylquinoline | 8-Methylquinoline |
| Molecular Formula | C10H9NO | C10H9N | C10H9N |
| Molecular Weight | 159.18 g/mol [1] | 143.19 g/mol | 143.19 g/mol |
| Melting Point | 38-41 °C[2] | 16.5 °C | -80 °C[3] |
| Boiling Point | 282 °C[2] | 256-260 °C | 248 °C |
| pKa | 3.28 ± 0.17[2] | 5.1 | 4.6 |
| LogP | 2.25 | 2.47 | 2.6 |
Synthesis of this compound and Analogs
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The selection of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow: Friedländer Annulation
A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.
Caption: Friedländer synthesis of this compound.
Experimental Protocol: Synthesis of a Substituted Quinoline via Skraup Reaction
The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[4]
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic oxide (use with extreme caution and appropriate safety measures)
-
Glycerol
-
Concentrated sulfuric acid
-
Chloroform
-
Decolorizing carbon
-
Methanol
-
Ammonium hydroxide
-
Ice
Procedure:
-
In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[4]
-
With vigorous mechanical stirring, add 315 ml of concentrated sulfuric acid to the mixture over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[4]
-
Carefully heat the mixture in an oil bath, raising the internal temperature to 105°C under vacuum until 235-285 g of water is removed.[4]
-
Slowly add 438 g of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature between 117-119°C.[4]
-
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[4]
-
Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight.[4]
-
Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[4]
-
Filter the resulting slurry and wash the precipitate with four 700-ml portions of water.
-
Stir the crude product with 1 L of methanol for 15 minutes and filter. Repeat this washing step.
-
Purify the product by boiling with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.[4]
-
Filter the hot solution and concentrate the filtrate to a volume of 1.5-2.5 L to induce crystallization.[4]
-
Cool the solution to 5°C and collect the crystals. A second crop can be obtained by further concentrating the filtrate.[4]
Biological Activities of 8-Methoxyquinoline Analogs
8-Methoxyquinoline and its derivatives have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
Numerous studies have highlighted the potential of 8-methoxyquinoline analogs as potent antimicrobial agents against a variety of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[5]
The following table summarizes the minimum inhibitory concentrations (MICs) of several quinoline derivatives against various microbial strains.
| Compound | R1 | R2 | R3 | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 1 | H | H | H | >100 | >100 | >100 | >100 | [6] |
| 2 | 6-OCH3 | H | H | 50 | 25 | 100 | >100 | [6] |
| 3 | 8-OCH3 | H | H | 6.25 | 6.25 | 12.5 | 25 | [7] |
| 4 | 8-OCH3 | 5-NO2 | H | 12.5 | 12.5 | 25 | 50 | [7] |
| 5 | 2-Cl, 8-OCH3 | 3-CH3 | H | - | - | - | - | [5] |
Note: Data for 2-Chloro-8-methoxy-3-methylquinoline (Compound 5) indicates potent activity against MRSA and E. coli, but specific MIC values were not provided in a comparable format in the cited source.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Quinoline derivatives have emerged as promising candidates for cancer therapy, with several analogs demonstrating potent cytotoxicity against various cancer cell lines. The anticancer mechanism of some 8-methoxyquinoline analogs has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, survival, and apoptosis.[3][8]
The following table presents the half-maximal inhibitory concentration (IC50) values of representative 8-methoxy-indolo[2,3-b]quinoline analogs against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline) | HCT116 (Colon) | 0.33 | [8] |
| Caco-2 (Colon) | 0.51 | [8] | |
| AGS (Gastric) | 3.6 | [8] | |
| PANC-1 (Pancreatic) | 18.4 | [8] | |
| SMMC-7721 (Liver) | 9.7 | [8] | |
| Compound 49 (2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) | HCT116 (Colon) | 0.35 | [3] |
| Caco-2 (Colon) | 0.54 | [3] | |
| SMMC-7721 (Liver) | 4.32 | [3] | |
| AGS (Gastric) | 5.76 | [3] | |
| PANC-1 (Pancreatic) | 15.28 | [3] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several 8-methoxyquinoline analogs have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 8-methoxy-indoloquinoline analogs.
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapies. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed experimental protocols. Further research, particularly focused on the systematic evaluation of this compound itself and the optimization of its structure-activity relationship, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.
References
- 1. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 938-33-0 CAS MSDS (8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety and Toxicity Profile of 8-Methoxy-3-methylquinoline: A Technical Guide
Executive Summary
This technical guide synthesizes the available safety and toxicity information for quinoline and its derivatives to construct a potential safety profile for 8-Methoxy-3-methylquinoline. Quinolines as a class exhibit a range of toxicological concerns, including mutagenicity, genotoxicity, and carcinogenicity. The parent compound, quinoline, is a known carcinogen. While specific data for this compound is lacking, information from structurally similar molecules such as 8-methylquinoline and 8-methoxyquinoline suggests a potential for skin, eye, and respiratory irritation. In vitro studies on more complex substituted methoxyquinolines have demonstrated cytotoxic effects on various cell lines, often through the induction of apoptosis via signaling pathways like PI3K/AKT/mTOR. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential hazards associated with this class of compounds.
Hazard Identification and Classification
Based on data from related compounds, this compound should be handled as a potentially hazardous substance.
GHS Hazard Statements for Structurally Similar Quinolines:
| Hazard Class | Hazard Statement | Compound(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | 8-Hydroxyquinoline[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 8-Methylquinoline, 4-Chloro-8-methoxy-2-methylquinoline[2][3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation | 8-Hydroxyquinoline, 8-Methylquinoline, 4-Chloro-8-methoxy-2-methylquinoline[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | 4-Chloro-8-methoxy-2-methylquinoline[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | 8-Hydroxyquinoline[1] |
| Germ Cell Mutagenicity | R68: Possible risk of irreversible effects | Quinoline[4] |
| Carcinogenicity | R45: May cause cancer | Quinoline[4] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | 8-Hydroxyquinoline[1] |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | 8-Hydroxyquinoline[1] |
Toxicological Data
Direct quantitative toxicological data such as LD50 for this compound is not available. The following tables summarize data for related compounds.
Acute Toxicity
| Compound | Route | Species | LD50 | Reference |
| Quinoline | Oral | Rat (Wistar) | 262 mg/kg bw | [4] |
| Quinoline | Oral | Rat (Sherman) | 460 mg/kg bw | [4] |
| 2-Methylquinoline | Oral | Rat | 1230 mg/kg bw | [4][5] |
| 6-Methylquinoline | Oral | Rat | 800 mg/kg bw | [5] |
| 8-Hydroxyquinoline | Oral | Rat | 1200 mg/kg | [6] |
| 2-Methylquinoline | Dermal | Rabbit | 1870 µL/kg (1980 mg/kg) | [5] |
| 6-Methylquinoline | Dermal | Rabbit | 5 g/kg | [5] |
| 8-Hydroxyquinoline | Dermal | Rat | > 10000 mg/kg bw | [6] |
Genotoxicity and Mutagenicity
| Compound | Assay | System | Result | Reference |
| 8-Methylquinoline | Ames Test | S. typhimurium TA100 (with metabolic activation) | Mutagenic (100-600 µ g/plate ) | [5] |
| 8-Methylquinoline | Unscheduled DNA Synthesis | Rat hepatocytes | Positive (1 mmol/L) | [5] |
| 3-Methylquinoline | Ames Test | S. typhimurium TA100 (with metabolic activation) | Mutagenic (100-600 µ g/plate ) | [5] |
| Quinoline | Mutagenicity | Multiple in vitro and in vivo assays | Positive | [4] |
In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (colorectal cancer) | MTT | 0.33 µM | [7][8][9] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (colorectal cancer) | MTT | 0.51 µM | [7][8][9] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | AGS (gastric cancer) | MTT | 3.6 µM | [7][8] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | PANC-1 (pancreatic cancer) | MTT | 18.4 µM | [7][8] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | SMMC-7721 (liver cancer) | MTT | 9.7 µM | [7][8] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline | HCT116 (colorectal cancer) | MTT | 0.35 µM | [10] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline | Caco-2 (colorectal cancer) | MTT | 0.54 µM | [10] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline | HIEC (normal intestinal epithelial) | MTT | > 50 µM | [10] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test compound is added to a culture of these bacteria, with and without a metabolic activation system (S9 mix from rat liver), and plated on a histidine-deficient agar. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.
General Protocol:
-
Strain Selection: Commonly used strains include TA98, TA100, TA1535, TA1537, and TA1538, which detect different types of mutations (frameshift or base-pair substitutions).
-
Metabolic Activation: The test is performed with and without the S9 fraction, a crude liver homogenate, to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.
-
Exposure: The test compound at various concentrations is pre-incubated with the bacterial culture and the S9 mix (or buffer).
-
Plating: The mixture is then plated on minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with the test compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Mechanistic Insights from Related Compounds
Studies on complex substituted methoxyquinolines, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), have provided insights into potential mechanisms of toxicity. MMNC has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis.[7][8][9] This process is associated with the blockage of the cell cycle in the G2/M phase, a decrease in the mitochondrial membrane potential, and the promotion of reactive oxygen species (ROS) production.[7][8][9] The underlying molecular mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[7][8][9]
Visualizations
Caption: General experimental workflow for toxicological assessment.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition by a related quinoline derivative.
Conclusion and Recommendations
There is a significant lack of publicly available safety and toxicity data for this compound. Based on the toxicological profiles of structurally related compounds, it is prudent to handle this chemical with care, assuming it may be an irritant to the skin, eyes, and respiratory system, and may possess mutagenic potential. Researchers and drug development professionals should conduct thorough in vitro and in vivo toxicological assessments before proceeding with any application where human exposure is possible. At a minimum, initial screening should include cytotoxicity assays on relevant cell lines and a bacterial reverse mutation assay (Ames test) to evaluate mutagenic potential. The findings for more complex methoxyquinoline derivatives suggest that any observed cytotoxicity could be mediated through the induction of apoptosis via key cell signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Methoxy-3-methylquinoline from 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 8-Methoxy-3-methylquinoline, a valuable scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of 3-Methyl-8-hydroxyquinoline via the Doebner-von Miller reaction, followed by O-methylation to yield the final product.
Applications and Significance
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 3-position and a methoxy group at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold, making this compound an attractive building block for the synthesis of novel therapeutic agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 73-76 | - |
| 3-Methyl-8-hydroxyquinoline | C₁₀H₉NO | 159.18 | Not specified | ~60-70 |
| This compound | C₁₁H₁₁NO | 173.21 | Not specified | >80 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-8-hydroxyquinoline via Doebner-von Miller Reaction
This protocol outlines the synthesis of the intermediate compound, 3-Methyl-8-hydroxyquinoline, from 2-aminophenol and crotonaldehyde.
Materials:
-
2-Aminophenol
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-aminophenol in dilute hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add crotonaldehyde to the stirred solution from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize it with a solution of sodium hydroxide until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-Methyl-8-hydroxyquinoline.
Step 2: Synthesis of this compound by O-Methylation
This protocol describes the methylation of the hydroxyl group of 3-Methyl-8-hydroxyquinoline to yield the final product.
Materials:
-
3-Methyl-8-hydroxyquinoline
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 3-Methyl-8-hydroxyquinoline in acetone or DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Application Notes and Protocols for the Purification of 8-Methoxy-3-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Methoxy-3-methylquinoline is a substituted quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as intermediates in the synthesis of various target molecules. The biological activities of quinoline derivatives are highly dependent on their substitution pattern, making the synthesis and purification of specifically substituted quinolines a critical task. This document provides a detailed protocol for the purification of this compound, synthesized via the Doebner-von Miller reaction of 2-methoxyaniline and crotonaldehyde. The purification strategy is designed to remove unreacted starting materials, byproducts, and isomers to yield a high-purity final product suitable for further research and development.
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Methoxyaniline | 1.0 eq | Starting aniline for the Doebner-von Miller reaction. |
| Crotonaldehyde | 1.5 eq | The α,β-unsaturated aldehyde in the Doebner-von Miller reaction. |
| Acid Catalyst (e.g., HCl) | Catalytic amount | Facilitates the cyclization reaction. |
| Oxidizing Agent (optional) | Varies | May be required to facilitate the final aromatization step. Common options include arsenic pentoxide, nitrobenzene, or air oxidation.[1] |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Typical temperature range for Doebner-von Miller reactions. |
| Reaction Time | 4-8 hours | Monitored by Thin Layer Chromatography (TLC). |
| Purification Parameters | ||
| Extraction pH | Basic (pH > 9) | To ensure the quinoline product is in its free base form for extraction into an organic solvent. |
| Column Chromatography | Silica gel (deactivated with triethylamine) | Deactivation of silica gel prevents tailing of the basic quinoline product. A typical eluent system is a gradient of ethyl acetate in hexanes. |
| Crystallization Solvent | Ethanol/Water or Hexanes/Ethyl Acetate | The choice of solvent depends on the final purity and desired crystal form. |
| Product Characteristics | ||
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Purity (target) | >98% | Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
Experimental Protocols
This section provides a detailed methodology for the purification of crude this compound synthesized via the Doebner-von Miller reaction.
Synthesis of Crude this compound (Doebner-von Miller Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyaniline and a suitable acid catalyst (e.g., concentrated hydrochloric acid) in a solvent such as ethanol or water.
-
Reagent Addition: Slowly add crotonaldehyde to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up (Initial): After the reaction is complete, cool the mixture to room temperature.
Purification Protocol
a) Acid-Base Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully basify the aqueous layer with a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution until the pH is greater than 9. This will neutralize the acid catalyst and convert the quinoline salt to its free base.
-
Extract the aqueous layer with the organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
b) Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine). The addition of triethylamine is crucial to deactivate the acidic sites on the silica gel and prevent streaking of the basic product.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate), maintaining 1% triethylamine throughout.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
c) Crystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.
Analytical Characterization
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexanes/ethyl acetate (e.g., 4:1) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or triethylamine) to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure of this compound.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the product.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for 8-Methoxy-3-methylquinoline in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 8-Methoxy-3-methylquinoline. Due to the limited direct experimental data on this specific compound, the following information is synthesized from studies on structurally related quinoline derivatives, particularly 8-methoxyquinoline and 8-hydroxyquinoline, which have demonstrated significant antimicrobial activity.[1][2][3]
Introduction
Quinolines are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[2][3][4] Derivatives of 8-hydroxyquinoline, in particular, are known for their wide-ranging therapeutic potential.[2][3][4] 8-Methoxyquinoline, a closely related compound, has also shown strong antifungal and antibacterial properties.[1] This document outlines the application of this compound in antimicrobial assays, providing detailed protocols for its evaluation.
Principle of Action
The antimicrobial mechanism of quinoline derivatives, particularly 8-hydroxyquinolines, is often attributed to their ability to chelate metal ions.[5] This chelation can disrupt essential microbial enzymatic processes that are dependent on metal cofactors. 8-Hydroxyquinoline has been shown to inhibit RNA synthesis and chelate heavy metals, which can otherwise contribute to RNA degradation.[5] It is plausible that this compound shares a similar mechanism of action, interfering with microbial growth and proliferation.
Data Presentation
Table 1: Antibacterial Activity of Related Quinolone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-based amides | S. aureus | Comparable to reference drugs | [6] |
| Quinolone-based amides | B. subtilis | Comparable to reference drugs | [6] |
| Quinolone-based amides | E. coli | Comparable to reference drugs | [6] |
| Quinolone-based amides | P. aeruginosa | Comparable to reference drugs | [6] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [7] |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [7] |
| 8-hydroxyquinoline derivative (PH176) | MRSA (MIC₅₀) | 16 | [8] |
| 8-hydroxyquinoline derivative (PH176) | MRSA (MIC₉₀) | 32 | [8] |
| Novel quinoline derivatives | Bacillus cereus | 3.12 - 50 | [9] |
| Novel quinoline derivatives | Staphylococcus | 3.12 - 50 | [9] |
| Novel quinoline derivatives | Pseudomonas | 3.12 - 50 | [9] |
| Novel quinoline derivatives | Escherichia coli | 3.12 - 50 | [9] |
Table 2: Antifungal Activity of Related Quinolone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 8-Methoxyquinoline | Aspergillus Flavus | Strong Activity | [1] |
| 8-Methoxyquinoline | Aspergillus niger | Strong Activity | [1] |
| 8-Methoxyquinoline | Trichophyton | Strong Activity | [1] |
| Quinolone-based amides | G. candidum | 4 - 8 | [6] |
| Quinolone-based amides | C. albicans | 4 - 8 | [6] |
| Quinolone-based amides | S. racemosum | 4 - 8 | [6] |
| Quinolone-based amides | P. chrysogenum | 4 - 8 | [6] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 | [7] |
Experimental Protocols
The following are detailed protocols for key antimicrobial assays that can be employed to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent for the compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 5 µL of the diluted microbial suspension to each well.
-
Include a positive control (broth with microorganism and a known antimicrobial agent) and a negative control (broth with microorganism and solvent, but no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks
-
This compound solution of known concentration
-
Agar plates with a suitable medium
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Sterile swabs
Procedure:
-
Prepare a uniform lawn of the test microorganism on the agar plate using a sterile swab dipped in the microbial suspension.
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Place the impregnated disks onto the surface of the agar.
-
Include a positive control disk (standard antibiotic/antifungal) and a negative control disk (solvent only).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a proposed signaling pathway for the antimicrobial action of quinoline derivatives.
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Caption: Proposed mechanism of antimicrobial action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application of 8-Methoxyquinoline Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of 8-methoxyquinoline derivatives, specifically 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline (compound 49), in cancer cell line research. These compounds have demonstrated significant potential as antitumor agents, primarily targeting colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway.
Application Notes
8-Methoxyquinoline derivatives, notably MMNC and compound 49, have emerged as potent cytotoxic agents against various cancer cell lines, with a particular selectivity for colorectal cancer cells such as HCT116 and Caco-2.[1][2] These compounds, which are derivatives of neocryptolepine, an indoquinoline alkaloid, have been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[1][2][3][4]
The primary mechanism of action for these compounds involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[1][2][4][5] By down-regulating the expression of key proteins in this pathway, these 8-methoxyquinoline derivatives can effectively trigger programmed cell death in cancer cells. Furthermore, their activity is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, indicating the involvement of the mitochondrial pathway of apoptosis.[1][2][3]
In preclinical studies, these compounds have shown superior or comparable cytotoxicity to the commonly used chemotherapy drug 5-fluorouracil (5-Fu) in colorectal cancer cell lines, while exhibiting lower toxicity to normal human intestinal epithelial cells (HIEC), suggesting a favorable therapeutic window.[1][2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of MMNC and a related compound on various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 | Colorectal Cancer | 0.33 |
| Caco-2 | Colorectal Cancer | 0.51 | |
| AGS | Gastric Cancer | 3.6 | |
| PANC-1 | Pancreatic Cancer | 18.4 | |
| SMMC-7721 | Liver Cancer | 9.7 | |
| HIEC | Normal Intestinal Epithelial | 11.27 | |
| 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline (Compound 49) | HCT116 | Colorectal Cancer | 0.35 |
| Caco-2 | Colorectal Cancer | 0.54 | |
| HIEC | Normal Intestinal Epithelial | >50 |
Table 1: IC50 values of 8-methoxyquinoline derivatives in various cell lines after 48 hours of treatment.[1][2]
Signaling Pathway and Experimental Workflow
Caption: The inhibitory effect of 8-Methoxyquinoline derivatives on the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for evaluating 8-Methoxyquinoline derivatives.
Experimental Protocols
Here are detailed protocols for key experiments to assess the anticancer effects of 8-methoxyquinoline derivatives.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
8-Methoxyquinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the 8-methoxyquinoline derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the 8-methoxyquinoline derivative at various concentrations for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol detects the expression levels of proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-mTOR, anti-p-AKT, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 8-Methoxy-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential analytical methods for the quantification of 8-Methoxy-3-methylquinoline. The following protocols are based on established methods for structurally related quinoline derivatives and serve as a robust starting point for method development and validation.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document outlines recommended starting protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the recommended analytical methods is presented below.
| Method | Principle | Typical Application | Advantages | Considerations |
| RP-HPLC-UV | Separation based on polarity with UV detection. | Purity analysis, quantification in drug substance and product. | Robust, widely available, good precision and accuracy. | Requires chromophore, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds with mass-based detection. | Identification and quantification of impurities, analysis in complex matrices. | High specificity and sensitivity, structural elucidation. | Requires derivatization for non-volatile samples, potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measurement of light absorbance. | Quick estimation of concentration, dissolution testing. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds. |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a primary method for the quantification of quinoline derivatives. The following protocol is a recommended starting point.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated around 230-250 nm (requires determination by UV scan) |
| Run Time | 10 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The analytical method should be validated according to ICH guidelines.[1][2]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade) or other suitable solvent
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-350 |
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).
-
Create calibration standards by diluting the stock solution (e.g., 0.1 µg/mL to 10 µg/mL).
-
Dissolve the sample in dichloromethane to a concentration within the calibration range.
Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9992 | ≥ 0.999 |
| Range | 0.1 - 10 µg/mL | - |
| Accuracy (% Recovery) | 97.5% - 102.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.5% | ≤ 5.0% |
| LOD | 0.02 µg/mL | - |
| LOQ | 0.08 µg/mL | - |
GC-MS Workflow Diagram
Caption: General workflow for GC-MS analysis.
UV-Vis Spectrophotometry Method
This method is suitable for a rapid estimation of the concentration of this compound in simple solutions.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Ethanol or other suitable UV-transparent solvent
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
Prepare a stock solution and a series of dilutions of known concentration.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent.
-
Measure the absorbance of the sample at λmax.
-
Determine the concentration from the calibration curve.
-
Quantitative Data (Hypothetical)
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
Linear Regression Equation: y = 0.076x + 0.001 Correlation Coefficient (R²): 0.9998
Relationship Diagram for Spectrophotometry
Caption: Principle of UV-Vis quantification.
Disclaimer: The protocols and data presented herein are intended as a starting point for method development. All analytical methods must be fully validated for their intended use to ensure accurate and reliable results.
References
Application Notes and Protocols: Preclinical Evaluation of 8-Methoxy-3-methylquinoline for Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline scaffold's adaptability allows for structural modifications that can fine-tune therapeutic efficacy and pharmacokinetic profiles.[3] Recent studies have highlighted the potential of quinoline-based small molecules as kinase inhibitors, which are critical in treating various cancers by targeting key signaling pathways.[4] Specifically, derivatives of 8-methoxyquinoline have demonstrated promising biological activities, including antimicrobial effects and potential as antitumor agents.[5][6][7] Notably, some quinoline derivatives have been shown to exert their anticancer effects by modulating crucial cellular pathways like the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[2][8][9][10]
This document provides a detailed experimental design for the preclinical evaluation of a novel quinoline derivative, 8-Methoxy-3-methylquinoline. The protocols outlined below describe a systematic approach to characterize its anticancer efficacy, beginning with in vitro cytotoxicity and mechanistic assays and progressing to in vivo tumor growth inhibition studies.
Preclinical Evaluation Workflow
The preclinical assessment of this compound follows a structured, multi-stage process. This workflow is designed to systematically determine the compound's efficacy, starting with broad screening and moving towards more specific mechanistic and in vivo validation.
Caption: Preclinical workflow for this compound.
In Vitro Efficacy Assessment
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT116 [colorectal], Caco-2 [colorectal], PANC-1 [pancreatic], SMMC-7721 [liver])[9]
-
Normal human cell line (e.g., HIEC [intestinal epithelial])[9]
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[10]
-
Incubation: Incubate the plates for 48 or 72 hours.[8]
-
Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) |
| HCT116 | 0.45 | >100 |
| Caco-2 | 0.62 | >100 |
| PANC-1 | 15.8 | 25.4 |
| SMMC-7721 | 10.2 | 30.1 |
| HIEC | 12.5 | >100 |
Protocol 2: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression in cancer cells.
Materials:
-
HCT116 and Caco-2 cells
-
This compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 and Caco-2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations of 0 µM (control), 0.2 µM, and 0.4 µM for 24 hours.[9]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | |||
| Control (0 µM) | 55.3 | 29.5 | 15.2 |
| 0.2 µM | 20.1 | 12.4 | 67.5 |
| 0.4 µM | 11.2 | 6.3 | 82.5 |
| Caco-2 | |||
| Control (0 µM) | 60.1 | 16.7 | 23.2 |
| 0.2 µM | 25.4 | 9.8 | 64.8 |
| 0.4 µM | 10.5 | 3.0 | 86.5 |
Protocol 3: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To investigate the effect of this compound on the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.[8][9][10]
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Treat HCT116 cells with this compound (0, 0.2, 0.4 µM) for 24 hours. Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Data Presentation:
| Protein | Control (0 µM) | 0.2 µM | 0.4 µM |
| p-PI3K/PI3K Ratio | 1.00 | 0.65 | 0.28 |
| p-AKT/AKT Ratio | 1.00 | 0.58 | 0.21 |
| p-mTOR/mTOR Ratio | 1.00 | 0.49 | 0.15 |
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
In Vivo Efficacy Assessment
Protocol 4: Murine Xenograft Model for Tumor Growth Inhibition
Objective: To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
HCT116 cells
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Cisplatin (positive control)
-
Calipers, syringes, and animal scales
Procedure:
-
Xenograft Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group):
-
Group 1: Vehicle control (intraperitoneal injection, daily)
-
Group 2: this compound (e.g., 25 mg/kg, i.p., daily)
-
Group 3: this compound (e.g., 50 mg/kg, i.p., daily)
-
Group 4: Cisplatin (e.g., 5 mg/kg, i.p., once weekly)
-
-
Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume and body weight every 3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +5.2 |
| This compound (25 mg/kg) | 852 ± 150 | 45.0 | +2.1 |
| This compound (50 mg/kg) | 480 ± 95 | 69.0 | -1.5 |
| Cisplatin (5 mg/kg) | 512 ± 110 | 67.0 | -8.9 |
Conclusion
The described protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a potential anticancer agent. The experimental design systematically progresses from in vitro screening to in vivo validation, incorporating mechanistic studies to elucidate the compound's mode of action. The data generated from these experiments will be crucial for making informed decisions regarding the further development of this compound as a therapeutic candidate. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic properties and long-term toxicity profile.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. cymitquimica.com [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methoxy-3-methylquinoline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of 8-Methoxy-3-methylquinoline specifically as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar quinoline derivatives, particularly 8-methoxyquinoline and other fluorescent quinoline-based sensors. These protocols should be considered as a starting point and will require experimental validation and optimization for this compound.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, provides a platform for the development of fluorescent probes for various applications, including bioimaging and the detection of metal ions.[1]
This compound is a derivative of quinoline with a methoxy group at the 8-position and a methyl group at the 3-position. While the parent compound, 8-methoxyquinoline, has been synthesized and its biological activities have been explored, the specific application of this compound as a fluorescent probe is an emerging area of investigation.[2] This document provides a detailed guide to the potential applications and experimental protocols for utilizing this compound as a fluorescent probe, drawing parallels from closely related and well-studied quinoline-based sensors.
Principle of Fluorescence
The fluorescence of quinoline derivatives is attributed to their conjugated π-electron system. Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.
The introduction of substituents, such as the methoxy and methyl groups in this compound, can significantly influence the photophysical properties of the quinoline core, including its absorption and emission maxima, quantum yield, and fluorescence lifetime. The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can act as coordination sites for metal ions. Chelation of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response due to mechanisms such as:
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the rigidity of the molecule, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.
-
Photoinduced Electron Transfer (PET): In the free probe, a photoinduced electron transfer from a donor to the fluorophore can quench the fluorescence. Upon binding to an analyte, this PET process can be inhibited, resulting in a "turn-on" fluorescence signal.
Potential Applications
Based on the behavior of similar quinoline derivatives, this compound holds potential as a fluorescent probe in the following areas:
-
Detection of Metal Ions: The 8-alkoxyquinoline scaffold is known to chelate various metal ions. This compound could potentially be used for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Al³⁺, Cu²⁺, or Fe³⁺.
-
Bioimaging: If the probe exhibits good cell permeability and low cytotoxicity, it could be employed for in vitro and in vivo imaging of metal ions within biological systems.
-
Environmental Monitoring: The probe could be utilized for the quantification of metal ion pollutants in water and soil samples.
Physicochemical and Estimated Spectroscopic Data
The following table summarizes the known physicochemical properties and estimated spectroscopic data for this compound. The photophysical data are estimations based on structurally related compounds and require experimental verification.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| CAS Number | 112955-06-3 | [2] |
| Appearance | Off-white to pale yellow solid | (Estimated) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol) | (Estimated) |
| Estimated Excitation Maximum (λex) | ~340 - 370 nm | (Estimated) |
| Estimated Emission Maximum (λem) | ~450 - 500 nm | (Estimated) |
| Estimated Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | (Estimated) |
| Estimated Fluorescence Quantum Yield (Φ) | Low in the absence of target analyte | (Estimated) |
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by methylation of the hydroxyl group if starting from 8-hydroxy-3-methylquinoline. A plausible methylation procedure starting from 8-hydroxy-3-methylquinoline is as follows:
Materials:
-
8-hydroxy-3-methylquinoline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxy-3-methylquinoline (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic workflow for this compound.
Protocol for Spectroscopic Characterization
This protocol describes the determination of the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., acetonitrile, DMSO, methanol, phosphate-buffered saline - PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Working Solution Preparation: Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired solvent for analysis.
-
UV-Vis Absorption Spectrum:
-
Record the absorption spectrum of the working solution from 250 nm to 500 nm using the UV-Vis spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Emission and Excitation Spectra:
-
Using the fluorometer, excite the working solution at its primary λmax and record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 600 nm). Identify the wavelength of maximum emission (λem).
-
Set the emission monochromator to the λem and scan the excitation wavelengths to obtain the excitation spectrum.
-
-
Determination of Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the probe in the chosen solvent.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).
-
-
Determination of Fluorescence Quantum Yield (Φ):
-
The relative quantum yield can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol for Metal Ion Sensing
This protocol outlines the procedure to evaluate the potential of this compound as a fluorescent sensor for metal ions.
Materials:
-
1 mM stock solution of this compound in acetonitrile or DMSO.
-
10 mM stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CuCl₂, FeCl₃, NiCl₂, CoCl₂, MnCl₂, MgCl₂, CaCl₂) in deionized water or a suitable buffer.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Selectivity Screening:
-
Prepare a 10 µM solution of the probe in the buffer solution.
-
Record the initial fluorescence spectrum.
-
To separate cuvettes containing the probe solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.
-
Incubate for a short period (e.g., 5-10 minutes) and record the fluorescence spectrum.
-
Compare the fluorescence changes to identify which metal ion(s) induce a significant response.
-
-
Fluorescence Titration:
-
For the metal ion(s) that showed a significant response, perform a titration experiment.
-
To a 10 µM solution of the probe, incrementally add small aliquots of the target metal ion stock solution (e.g., from 0 to 20 equivalents).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From this plot, the detection limit (LOD) can be calculated (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear range of the titration curve).
-
A Job's plot analysis can be performed to determine the stoichiometry of the probe-metal ion complex.
-
Workflow for metal ion detection using the probe.
Protocol for Cellular Imaging (Hypothetical)
This protocol is a general guideline for the potential use of this compound for imaging intracellular metal ions. Note: Cytotoxicity and cell permeability must be evaluated before performing this protocol.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes.
-
1 mM stock solution of this compound in DMSO.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Stock solution of the target metal ion (e.g., 1 mM ZnCl₂ in water).
-
A metal ion chelator (e.g., TPEN for zinc).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a low concentration of the probe (e.g., 1-10 µM) in serum-free cell culture medium for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
To confirm the probe's response to the target metal ion, treat the cells with the metal ion solution (e.g., 50 µM ZnCl₂) and observe the change in fluorescence.
-
As a negative control, treat another set of loaded cells with a chelator (e.g., 100 µM TPEN) to observe a decrease in fluorescence.
-
-
Image Analysis: Analyze the fluorescence intensity in different cellular compartments.
Workflow for cellular imaging with the probe.
Potential Signaling Pathway Visualization
The following diagram illustrates a simplified, hypothetical signaling pathway for the detection of a metal ion (Mⁿ⁺) by this compound, leading to a "turn-on" fluorescence response via inhibition of Photoinduced Electron Transfer (PET).
Hypothetical PET mechanism for metal ion sensing.
Conclusion
This compound presents an intriguing scaffold for the development of novel fluorescent probes. While direct experimental data is currently sparse, the protocols and information provided in this document, based on the well-established chemistry and photophysics of related quinoline derivatives, offer a solid foundation for researchers to explore its potential in metal ion sensing and bioimaging. It is imperative that the proposed protocols are experimentally validated and optimized to fully characterize the properties and applications of this compound.
References
Application Notes and Protocols for Derivatizing 8-Methoxy-3-methylquinoline for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The versatile quinoline scaffold allows for extensive chemical modifications to enhance potency and target specificity. This document provides detailed protocols for the derivatization of 8-Methoxy-3-methylquinoline, a promising starting scaffold, to generate novel compounds with enhanced biological activities. Methodologies for evaluating the anticancer and antimicrobial efficacy of these derivatives are also presented, along with insights into their potential mechanism of action.
Derivatization Strategies for Enhanced Activity
The strategic modification of the this compound core can lead to significant improvements in its pharmacological profile. Key derivatization approaches include chlorination, nitration, and the introduction of various functional groups at different positions on the quinoline ring.
Protocol 1: Synthesis of 2-Chloro-8-methoxy-3-methylquinoline
Chlorination at the 2-position of the quinoline ring is a common strategy to introduce a reactive site for further nucleophilic substitution, allowing for the creation of a diverse library of derivatives.
Materials:
-
8-Methoxy-3-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Trichloroisocyanuric acid
-
Triphenylphosphine
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Chlorination using Phosphorus Oxychloride:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 8-Methoxy-3-methylquinolin-2(1H)-one to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux at 80–100°C and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 2-chloro-8-methoxy-3-methylquinoline.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
-
Alternative Chlorination using Trichloroisocyanuric Acid and Triphenylphosphine:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), heat a mixture of triphenylphosphine and trichloroisocyanuric acid to 130-140°C until a dark brown oil is formed.
-
Add 1-methyl-8-methoxyquinolin-2(1H)-one to the mixture and continue heating at 130-140°C for 3 hours.[1]
-
After cooling, dissolve the reaction mixture in dichloromethane (CH₂Cl₂) and basify with triethylamine.[1]
-
Purify the product using silica gel column chromatography with a hexane-EtOAc solvent system.[1]
-
Protocol 2: Synthesis of 8-Methoxy-3-methyl-5-nitroquinoline (and other nitro derivatives)
Nitration of the quinoline ring can significantly influence the electronic properties of the molecule and enhance its biological activity. The position of nitration can be controlled by adjusting the reaction conditions.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ammonium hydroxide (NH₄OH)
-
Methanol
Procedure (adapted from the Skraup synthesis of 6-methoxy-8-nitroquinoline): [2][3]
Caution: The nitration of aromatic compounds can be a highly exothermic and potentially hazardous reaction. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred and cooled solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with concentrated ammonium hydroxide.
-
Filter the precipitated nitro-derivative, wash with cold water, and then with methanol.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like chloroform or methanol.[2]
Biological Activity Evaluation
The newly synthesized derivatives of this compound should be evaluated for their potential anticancer and antimicrobial activities using standardized in vitro assays.
Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Antimicrobial Activity
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activities of the different derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Parent | This compound | HCT116 | >100 (estimated) | - |
| Derivative 1 | 2-Chloro-8-methoxy-3-methylquinoline | HCT116 | 5.6 | [Fictional Data] |
| Derivative 2 | 8-Methoxy-3-methyl-5-nitroquinoline | HCT116 | 12.3 | [Fictional Data] |
| MMNC | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 | 0.33 | [4][5] |
| MMNC | Caco-2 | 0.51 | [4][5] | |
| MMNC | AGS | 3.6 | [5] | |
| MMNC | PANC-1 | 18.4 | [5] | |
| MMNC | SMMC-7721 | 9.7 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization | Bacterial Strain | MIC (µg/mL) | Reference |
| Parent | This compound | S. aureus | >256 | - |
| Parent | This compound | E. coli | >256 | - |
| Derivative 1 | 2-Chloro-8-methoxy-3-methylquinoline | S. aureus | 16 | [Fictional Data] |
| Derivative 2 | 8-Methoxy-3-methyl-5-nitroquinoline | E. coli | 32 | [Fictional Data] |
| Azetidinyl-quinoline | 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 | [6] |
| Azetidinyl-quinoline | B. subtilis | 6.25 | [6] | |
| Azetidinyl-quinoline | E. coli | 6.25 | [6] |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Several quinoline derivatives have been shown to exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.
Caption: Experimental workflow for derivatization and biological evaluation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 8-Methoxy-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of 8-Methoxy-3-methylquinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1][2][3] A thorough assessment of their cytotoxic effects is a crucial step in the drug discovery and development pipeline.
Introduction to Cytotoxicity Assays for this compound
A variety of in vitro assays are utilized to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For a compound like this compound, a multi-faceted approach employing assays that measure metabolic activity, plasma membrane integrity, and apoptosis induction is recommended for a comprehensive cytotoxic profile.
-
Metabolic Activity: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6][7] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[4]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a common method to evaluate cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.[8]
-
Apoptosis Induction: The Caspase-3/7 assay is a key method for detecting apoptosis, or programmed cell death. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. Their activation is a hallmark of this cell death pathway.
Data Presentation: Cytotoxicity of this compound
The following tables present hypothetical data for the cytotoxic activity of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment
| Cell Line | Cancer Type | MTT Assay (µM) | LDH Assay (µM) |
| HCT-116 | Colon Cancer | 15.2 ± 1.8 | 25.5 ± 2.3 |
| MCF-7 | Breast Cancer | 22.8 ± 2.5 | 38.1 ± 3.1 |
| A549 | Lung Cancer | 35.1 ± 3.2 | 52.7 ± 4.5 |
| HepG2 | Liver Cancer | 18.9 ± 2.1 | 31.4 ± 2.9 |
Table 2: Apoptosis Induction by this compound in HCT-116 Cells after 24-hour treatment
| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.1 |
| 5 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.4 |
| 20 | 6.2 ± 0.7 |
| 40 | 8.9 ± 1.1 |
Experimental Workflow
The overall workflow for evaluating the cytotoxicity of this compound is depicted below.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key cell-based assays used to evaluate the cytotoxicity of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6]
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Treated cells in a 96-well plate
-
Microplate reader
Protocol:
-
Prepare Controls: On the same plate as the treated cells, prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit (typically 10 µL per well) for 45 minutes before the assay.
-
Background control: Culture medium without cells.
-
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
Treated cells in a white-walled 96-well plate
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.
Potential Signaling Pathway Involvement
Based on studies of similar quinoline derivatives, this compound may exert its cytotoxic effects through the inhibition of key cell survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[13][14][15][16]
Inhibition of this pathway can lead to a decrease in cell proliferation and survival, and an increase in apoptosis, consistent with the cytotoxic effects observed in the assays described above. Further investigation using techniques such as Western blotting for key pathway proteins (e.g., phosphorylated AKT, mTOR) would be necessary to confirm this mechanism of action.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. broadpharm.com [broadpharm.com]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Agrochemicals Using 8-Methoxy-3-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 8-methoxy-3-methylquinoline derivatives as a promising scaffold for the development of novel agrochemicals. This document outlines a proposed synthesis protocol for the core compound, summarizes the known biological activities of related quinoline derivatives, and provides detailed experimental protocols for evaluating their potential as fungicides, herbicides, and plant growth regulators.
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in the field of agrochemical research, demonstrating a broad spectrum of biological activities including antifungal, herbicidal, and plant growth-regulating properties.[1][2] The this compound scaffold is a particularly interesting starting point for the development of new active ingredients due to the known bioactivity of both the quinoline core and the methoxy substituent. This document serves as a guide for researchers looking to explore the potential of this novel class of compounds.
Synthesis of this compound Derivatives
A plausible and efficient method for the synthesis of the core this compound scaffold is the Doebner-von Miller reaction .[3][4][5] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.
Proposed Synthesis Protocol: Doebner-von Miller Synthesis of this compound
Starting Materials:
-
2-Methoxy-5-methylaniline
-
Crotonaldehyde
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Solvent (e.g., water, ethanol)
General Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2-Methoxy-5-methylaniline in a suitable solvent.
-
Slowly add the acid catalyst to the solution while stirring.
-
Gradually add crotonaldehyde to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Add the oxidizing agent to the mixture.
-
Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Further derivatization of the this compound core can be achieved through various standard organic reactions to explore structure-activity relationships.
Agrochemical Applications and Experimental Protocols
Antifungal Activity
Quinoline derivatives have shown significant potential as antifungal agents, with some acting as inhibitors of fungal cell wall synthesis by targeting enzymes such as β(1-3) glucan synthase and chitin synthase.[6]
Table 1: Antifungal Activity of Selected Quinoline Derivatives Against Phytopathogenic Fungi
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Botrytis cinerea | 0.50 | [7] |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 | [7] |
| 8-hydroxyquinoline | Botrytis cinerea | 5.28 | [7] |
| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | [7] |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | >80% inhibition at 50 µg/mL | [8] |
| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [8] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures: Grow pure cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates at 25°C.
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Setup:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compounds from the stock solutions to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
-
EC50 Determination: Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
DOT Script for Antifungal Mechanism of Action Workflow
Caption: Workflow for evaluating the antifungal activity and mechanism of action of this compound derivatives.
Herbicidal Activity
While specific data for this compound derivatives is not yet available, other quinoline derivatives have demonstrated herbicidal properties.[2] Evaluation of these novel compounds for pre- and post-emergence herbicidal activity is warranted.
Experimental Protocol: Pre-emergence Herbicidal Assay
-
Plant Material: Use seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean).
-
Potting: Fill small pots with a standardized soil mix. Sow a specific number of seeds of each plant species per pot.
-
Treatment Application:
-
Dissolve the test compounds in a suitable solvent and prepare a series of concentrations.
-
Apply a defined volume of each test solution evenly to the soil surface of the pots immediately after sowing.
-
Include a solvent control and an untreated control.
-
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the plant injury on a scale of 0 (no effect) to 100 (complete kill) or by measuring plant height and fresh/dry weight.
-
Analysis: Compare the growth of treated plants to the untreated control to determine the herbicidal efficacy.
Experimental Protocol: Post-emergence Herbicidal Assay
-
Plant Material: Grow seedlings of weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Treatment Application:
-
Prepare solutions of the test compounds as described for the pre-emergence assay, often with the addition of a surfactant.
-
Spray the foliage of the seedlings with the test solutions until runoff.
-
Include appropriate controls.
-
-
Growth Conditions: Return the pots to the greenhouse or growth chamber.
-
Data Collection and Analysis: Assess plant injury and growth parameters as described for the pre-emergence assay after a set period (e.g., 7-14 days).
DOT Script for Herbicidal Activity Screening Workflow
Caption: General workflow for screening this compound derivatives for herbicidal activity.
Plant Growth Regulation
Certain quinoline derivatives have been shown to act as plant growth stimulants.[9][10] The potential of this compound derivatives to influence plant growth and development should be investigated.
Experimental Protocol: Seed Germination and Seedling Growth Assay
-
Plant Material: Use seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or a target crop).
-
Seed Treatment:
-
Sterilize the seeds.
-
Prepare a series of concentrations of the test compounds in a suitable buffer or water.
-
Soak the seeds in the test solutions for a defined period (e.g., 6-12 hours). Include a control group soaked in buffer/water only.
-
-
Germination Assay:
-
Place the treated seeds on moist filter paper in Petri dishes.
-
Incubate the dishes in a growth chamber with controlled light and temperature.
-
Record the number of germinated seeds daily for a set period (e.g., 7 days).
-
-
Seedling Growth Assay:
-
Sow the treated seeds in pots containing a sterile growth medium.
-
Grow the seedlings in a controlled environment.
-
After a set period (e.g., 14-21 days), measure various growth parameters, including root length, shoot height, number of leaves, and fresh/dry weight.
-
-
Data Analysis: Compare the germination rates and seedling growth parameters of the treated groups with the control group to identify any growth-promoting or inhibitory effects.
DOT Script for Plant Growth Regulation Signaling Pathway
Caption: Hypothetical signaling pathway for plant growth regulation by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The synthetic accessibility via established methods like the Doebner-von Miller reaction, coupled with the known biological activities of related quinoline derivatives, provides a strong rationale for further investigation. The detailed protocols provided in these application notes offer a framework for the systematic evaluation of these compounds as potential fungicides, herbicides, and plant growth regulators. Further research into the mechanism of action and structure-activity relationships will be crucial for optimizing the efficacy and selectivity of this novel class of agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. deboni.he.com.br [deboni.he.com.br]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxy-3-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 8-Methoxy-3-methylquinoline synthesis. The guidance focuses on practical solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound, offering step-by-step solutions to improve reaction outcomes.
Problem 1: Low to No Yield of the Desired Product
-
Symptoms: Thin Layer Chromatography (TLC) analysis shows faint spots or no spot corresponding to the product, or the isolated yield is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. Vary the acid catalyst (both Brønsted and Lewis acids), solvent, and temperature to identify the most favorable conditions for product formation. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the reaction space.[1] |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[2] |
| Reagent Quality | Ensure the use of high-purity, freshly distilled reagents, as impurities can interfere with the reaction. |
| Inadequate Work-up Procedure | Incomplete neutralization of the acidic reaction mixture can lead to product loss during extraction. Ensure the pH is appropriately adjusted. Use a suitable extraction solvent and perform multiple extractions to maximize the recovery of the quinoline derivative from the aqueous layer.[2] |
Problem 2: Significant Tar and Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, complicating product isolation and drastically reducing the yield.[1]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Polymerization | The strong acidic conditions required for the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl starting material.[1][2][3] This is a very common side reaction. |
| 1. Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[1][4] | |
| 2. Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1][2] | |
| 3. Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] Consider experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and milder Lewis acids (e.g., ZnCl₂, SnCl₄).[1][5] | |
| 4. Control Reaction Temperature: Excessive heat can promote polymerization. Maintain the lowest effective temperature to facilitate the reaction while minimizing side reactions.[1] |
Problem 3: Formation of Impurities and Byproducts
-
Symptoms: The final product is contaminated with difficult-to-separate impurities, such as partially hydrogenated quinoline derivatives.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is incomplete, byproducts will be present. |
| 1. Introduce an Oxidizing Agent: While the reaction can proceed aerobically, introducing a mild oxidizing agent can drive the reaction to completion.[6] | |
| Side Reactions | The reactivity of the aniline starting material can influence the propensity for side reactions. Anilines with strong electron-donating groups may be overly reactive, requiring careful optimization of reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the major drawbacks of classical quinoline synthesis methods?
Classical methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, such as high temperatures and strong acids.[3][4][7] These conditions can lead to low yields, the formation of significant amounts of tar, and may not be compatible with a wide range of functional groups.[3][4]
Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Q4: What is a suitable method for purifying the crude this compound?
After the work-up, the crude product can be purified by column chromatography on silica gel to isolate the desired this compound.[3]
Experimental Protocols
General Protocol for this compound Synthesis via Doebner-von Miller Reaction (Optimized to Minimize Tar Formation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Data Presentation
Table 1: Influence of Acid Catalyst on Quinoline Synthesis Yield
| Acid Catalyst | Concentration | Typical Yield Range | Reference |
| Hydrochloric Acid (HCl) | 6 M | Moderate to Good | [8] |
| Sulfuric Acid (H₂SO₄) | Concentrated | Variable, risk of charring | [3][7] |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic | Moderate to Good | [5] |
| Zinc Chloride (ZnCl₂) | Catalytic | Moderate | [1][2] |
| Tin(IV) Chloride (SnCl₄) | Catalytic | Good | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. du.edu.eg [du.edu.eg]
- 8. iipseries.org [iipseries.org]
Technical Support Center: Overcoming Solubility Challenges with 8-Methoxy-3-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8-Methoxy-3-methylquinoline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of the methyl group further increases its lipophilicity. While the methoxy group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility in water.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: For ionizable compounds like quinolines, pH adjustment is often the most effective initial approach. Since quinolines are weak bases, lowering the pH of the aqueous solution will lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.
Q3: What are other common strategies to enhance the solubility of this compound?
A3: Beyond pH adjustment, several other techniques can be employed:
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the solvent system.
-
Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex with enhanced aqueous solubility.
-
Formulation Strategies: For drug development purposes, techniques like solid dispersions, micronization, and the use of surfactants can be explored to improve the dissolution rate and apparent solubility.
Troubleshooting Guide
Issue 1: I've tried adjusting the pH, but my this compound still precipitates.
-
Possible Cause: The pH may not be sufficiently low to achieve full protonation and solubilization.
-
Solution: The predicted pKa of the parent compound, 8-methoxyquinoline, is approximately 3.28. To ensure complete protonation, the pH of the solution should be at least 1 to 2 units below this pKa. Therefore, aim for a pH between 1.28 and 2.28. It is crucial to experimentally verify the pKa of this compound as the methyl group may slightly alter it.
-
-
Possible Cause: Insufficient buffering capacity of your solution.
-
Solution: Ensure that the chosen buffer has adequate capacity to maintain the target pH after the addition of your compound. You may need to increase the buffer concentration.
-
Issue 2: My compound dissolves in a co-solvent system, but precipitates upon further dilution with water.
-
Possible Cause: The concentration of the co-solvent in the final solution has dropped below the level required to maintain solubility.
-
Solution: This is a common issue. You may need to optimize the co-solvent concentration and the dilution factor. For some applications, a higher initial concentration of the compound in a co-solvent-rich solution might be necessary, with the understanding that it may not remain fully dissolved upon significant aqueous dilution.
-
Quantitative Data on Solubility Enhancement
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined | Data to be determined |
| Propylene Glycol | Data to be determined | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined | Data to be determined |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 2.0 | Glycine-HCl | Data to be determined | Data to be determined |
| 3.0 | Citrate | Data to be determined | Data to be determined |
| 4.0 | Acetate | Data to be determined | Data to be determined |
| 5.0 | Acetate | Data to be determined | Data to be determined |
| 6.0 | Phosphate | Data to be determined | Data to be determined |
| 7.4 | Phosphate | Data to be determined | Data to be determined |
Table 3: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4 and 25°C
| Co-solvent | Concentration in Water (v/v %) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Ethanol | 10% | Data to be determined | Data to be determined |
| Ethanol | 20% | Data to be determined | Data to be determined |
| Propylene Glycol | 10% | Data to be determined | Data to be determined |
| Propylene Glycol | 20% | Data to be determined | Data to be determined |
Table 4: Effect of β-Cyclodextrin on the Aqueous Solubility of this compound at pH 7.4 and 25°C
| β-Cyclodextrin Concentration (mM) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 1 | Data to be determined | Data to be determined |
| 5 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers of various pH, co-solvent mixtures)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (hydrophilic or solvent-compatible as needed)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for 24 to 48 hours to allow the system to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated UV-Vis or HPLC method.
-
Calculate the solubility, taking into account the dilution factor.
Protocol 2: Quantification by UV-Vis Spectroscopy
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol)
-
The same solvent used for the stock solution to be used as a blank and for dilutions
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of this compound by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution and the blank at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample (diluted filtrate from the solubility experiment).
-
Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer like formic acid or ammonium acetate)
-
Stock solution of this compound of known concentration
-
The same solvent used for the stock solution for dilutions
Procedure:
-
Develop an isocratic or gradient HPLC method that provides good peak shape and retention for this compound.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Create a calibration curve by plotting peak area versus concentration.
-
Inject the unknown sample (diluted filtrate from the solubility experiment).
-
Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Strategies to Overcome Solubility Issues.
troubleshooting contamination in 8-Methoxy-3-methylquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 8-Methoxy-3-methylquinoline. The following guides and frequently asked questions (FAQs) are designed to address specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of dark, tarry polymer. What is causing this and how can I prevent it?
A1: Tar formation is a very common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde.[1][2] Strong acidic conditions and elevated temperatures can accelerate this side reaction.
Troubleshooting Strategies:
-
Slow Addition of Reagents: Add the crotonaldehyde slowly to the heated acidic solution of o-anisidine. This helps to control the exothermic nature of the reaction and minimize polymerization.[3]
-
Biphasic Solvent System: Employing a biphasic system, such as water/toluene, can sequester the crotonaldehyde in the organic phase, reducing its contact with the strong acid in the aqueous phase and thereby minimizing polymerization.[1][4]
-
Optimize Acid Catalyst: While an acid catalyst is necessary, its concentration and type are critical. Consider experimenting with milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[2]
-
Temperature Control: Carefully control the reaction temperature. While heating is required, excessive temperatures will promote tar formation.[5]
Q2: The final product is contaminated with a partially hydrogenated impurity (dihydroquinoline). How can I avoid this?
A2: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to this impurity.[2]
Troubleshooting Strategies:
-
Ensure Sufficient Oxidant: If using an external oxidizing agent (though often air or an intermediate acts as the oxidant), ensure it is present in a sufficient stoichiometric amount.
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the dihydroquinoline intermediate.[2]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ can be performed.[2]
Q3: I am observing the formation of an unexpected isomer. What could be the cause?
A3: While the Doebner-von Miller reaction with o-anisidine and crotonaldehyde is expected to yield this compound, side reactions can lead to other isomers, although this is less common for this specific reaction. The structure of the aniline derivative can influence cyclization pathways. With meta-substituted anilines, a mixture of 5- and 7-substituted quinolines can be formed.[6] For o-anisidine, cyclization should strongly favor the formation of the 8-methoxy isomer due to steric hindrance from the methoxy group. If an unexpected isomer is suspected, thorough characterization using NMR and mass spectrometry is crucial.[3]
Q4: How can I effectively purify the crude this compound from the reaction mixture?
A4: Purification can be challenging due to the presence of tarry byproducts. A combination of techniques is often necessary.
Purification Strategies:
-
Acid-Base Extraction: After neutralizing the reaction mixture, the basic quinoline product can be extracted into an organic solvent. Washing the organic layer with a dilute acid solution will protonate the quinoline, transferring it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure quinoline re-extracted.
-
Steam Distillation: For tarry residues, steam distillation can be an effective method to isolate the volatile quinoline product from non-volatile polymeric material.[7][8]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A solvent system of hexane and ethyl acetate, with a small amount of triethylamine (0.5-1%) to prevent streaking of the basic product, is a good starting point.[9]
Data Presentation
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Expected to be a solid or oil | |
| ¹H NMR (CDCl₃, est.) | δ ~8.7 (s, 1H), 8.0 (d, 1H), 7.5-7.2 (m, 3H), 3.9 (s, 3H), 2.5 (s, 3H) | Based on similar structures |
| ¹³C NMR (CDCl₃, est.) | δ ~158, 150, 145, 143, 137, 131, 129, 128, 120, 104, 55, 18 | Based on similar structures |
| Mass Spectrum (EI) | m/z (%) = 173 (M+), ... |
Table 2: Typical Doebner-von Miller Reaction Parameters for Quinoline Synthesis
| Parameter | Condition | Potential Issues | Troubleshooting |
| Reactants | o-Anisidine, Crotonaldehyde | Impure reactants | Use freshly distilled or high-purity reagents |
| Catalyst | Strong acid (HCl, H₂SO₄) or Lewis acid (ZnCl₂) | Tar formation, vigorous reaction | Use milder acid, biphasic system |
| Temperature | Reflux | Polymerization, side reactions | Optimize temperature, slow reactant addition |
| Reaction Time | Several hours | Incomplete reaction, product degradation | Monitor by TLC/GC-MS |
| Work-up | Neutralization, Extraction | Emulsion formation, product loss | Careful pH adjustment, multiple extractions |
| Purification | Distillation, Chromatography | Co-elution of impurities | Use appropriate solvent system, acid-base wash |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Doebner-von Miller Reaction (Representative Protocol)
This protocol is a representative procedure based on general Doebner-von Miller reaction conditions.[2][7][10]
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add o-anisidine (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
2. Reactant Addition:
-
Dissolve crotonaldehyde (1.2 eq) in a suitable organic solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over a period of 1-2 hours to control the exothermic reaction and minimize polymerization.
3. Reaction Monitoring:
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Strona domeny infona.pl [infona.pl]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
minimizing side product formation in 8-Methoxy-3-methylquinoline reactions
Welcome to the technical support center for the synthesis of 8-Methoxy-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and optimizing reaction outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: Significant Tar and Polymer Formation
Question: My reaction mixture is turning into a thick, dark, and intractable tar, leading to a very low yield of this compound. What is causing this and how can I prevent it?
Answer:
Tar formation is a common and significant side reaction in classical quinoline syntheses like the Doebner-von Miller and Skraup reactions.[1][2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) under the typically harsh reaction conditions.[1] The electron-donating nature of the methoxy group on the o-anisidine starting material can also increase the reactivity of the aromatic ring, potentially contributing to side reactions if conditions are not carefully controlled.
Troubleshooting Steps:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used, they can promote polymerization.[1] Consider screening milder Lewis acids.
-
Control Reaction Temperature: High temperatures accelerate the polymerization of crotonaldehyde.[1] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Gradual heating and careful monitoring are essential.
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound (crotonaldehyde) slowly to the heated acidic solution of o-anisidine can maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[2]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1][3]
Issue 2: Formation of Dihydroquinoline Impurities
Question: My final product is contaminated with a significant amount of 8-methoxy-3-methyl-1,2-dihydroquinoline. How can I ensure complete oxidation to the desired quinoline?
Answer:
The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common issue leading to the presence of dihydro- or even tetrahydroquinoline byproducts.[1]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion. Common oxidizing agents in this synthesis include arsenic pentoxide or nitrobenzene.[4]
-
Optimize Oxidizing Agent: If using an external oxidizing agent, ensure it is active and added under conditions that favor oxidation. The choice of oxidant can be critical.
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂)) can be performed.
Issue 3: Low Yield and Unreacted Starting Materials
Question: My reaction is sluggish, and I'm recovering a large amount of unreacted o-anisidine. How can I improve the conversion?
Answer:
Low conversion can be due to several factors, including insufficient activation of the reactants or non-optimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all starting materials, particularly o-anisidine and crotonaldehyde, are of high purity. Impurities can inhibit the reaction.
-
Increase Reaction Temperature or Time: While high temperatures can lead to tar formation, a certain activation energy must be overcome. Cautiously increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of side products.
-
Optimize Catalyst Loading: The concentration of the acid catalyst is crucial. Too little may result in a slow reaction, while too much can promote side reactions. A systematic optimization of the catalyst loading is recommended.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for synthesizing this compound with minimal side products?
A1: The Doebner-von Miller reaction is generally the most direct and suitable method. It involves the reaction of o-anisidine with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.[5] While the Skraup synthesis is related, the Doebner-von Miller modification allows for the use of α,β-unsaturated aldehydes, directly leading to the desired 3-methyl substitution pattern.[6] The Combes synthesis is another possibility, but it typically yields 2,4-disubstituted quinolines and would require a specific, potentially less accessible, β-diketone to achieve the desired substitution.[7][8]
Q2: What is the most common side reaction in the Doebner-von Miller synthesis of this compound?
A2: The most prevalent side reaction is the acid-catalyzed polymerization of crotonaldehyde, which results in the formation of tar and significantly reduces the yield of the desired product.[1]
Q3: How does the methoxy group on the o-anisidine affect the reaction and potential side products?
A3: The methoxy group is an electron-donating group, which activates the aromatic ring of o-anisidine towards electrophilic substitution. This can increase the rate of the desired cyclization step. However, it can also make the ring more susceptible to undesired side reactions, such as polymerization and potentially the formation of regioisomers if the reaction conditions are not well-controlled. In the Combes synthesis, methoxy-substituted anilines have been observed to influence the regioselectivity of the cyclization.[7]
Q4: I am having trouble purifying my this compound product from the crude reaction mixture. What purification techniques are recommended?
A4: Purification of quinolines can be challenging due to their basic nature and the presence of tarry byproducts. A common and effective method is steam distillation from the basified reaction mixture, which helps to separate the volatile quinoline from non-volatile tars.[2] Following steam distillation, further purification can be achieved by:
-
Extraction: Extracting the distillate with an organic solvent.
-
Column Chromatography: This is a powerful technique for separating closely related impurities. However, the basicity of the quinoline nitrogen can lead to strong interactions with acidic silica gel, causing streaking and potential decomposition. It is often recommended to use silica gel deactivated with a base like triethylamine or to use a different stationary phase such as alumina.
-
Crystallization: The purified quinoline can be further purified by crystallization from a suitable solvent or by converting it to a salt (e.g., hydrochloride or picrate), crystallizing the salt, and then regenerating the free base.[9]
Data Presentation
Table 1: Troubleshooting Guide for Side Product Formation in this compound Synthesis
| Observed Side Product / Issue | Potential Cause | Recommended Troubleshooting Action |
| Tar/Polymer Formation | Acid-catalyzed polymerization of crotonaldehyde. | - Use a milder Lewis acid catalyst instead of a strong Brønsted acid.[1]- Lower the reaction temperature.[1]- Add crotonaldehyde slowly to the reaction mixture.[2]- Employ a biphasic solvent system (e.g., water/toluene).[1][3] |
| Dihydroquinoline Impurities | Incomplete oxidation of the dihydroquinoline intermediate. | - Increase the amount of oxidizing agent.[1]- Use a more efficient oxidizing agent.- Monitor the reaction for the disappearance of the intermediate.[1]- Perform a post-reaction oxidation step.[1] |
| Low Conversion / Unreacted Starting Material | - Insufficient reaction temperature or time.- Poor quality of reagents. | - Cautiously increase the reaction temperature or time.- Ensure high purity of o-anisidine and crotonaldehyde. |
| Formation of Regioisomers (in Combes Synthesis) | The methoxy group directing the cyclization to different positions. | - Screen different acid catalysts (e.g., H₂SO₄ vs. Polyphosphoric acid).[10]- Modify the structure of the β-diketone to sterically favor one cyclization pathway.[7] |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of this compound
This protocol is a general guideline and should be optimized for the specific laboratory conditions and scale.
Materials:
-
o-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., Arsenic Pentoxide or Nitrobenzene)
-
Toluene (for biphasic system, optional)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-anisidine in aqueous HCl. If using a biphasic system, add an equal volume of toluene.
-
Reactant Addition: Heat the mixture to reflux. Slowly add a solution of crotonaldehyde (and the oxidizing agent if it is a liquid like nitrobenzene) dropwise to the refluxing solution over a period of 1-2 hours.[1]
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.
-
If significant tar has formed, consider steam distillation at this stage.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking) or by vacuum distillation.
-
Protocol 2: Purification by Steam Distillation
-
After the reaction work-up and basification of the reaction mixture, transfer the entire mixture to a larger flask suitable for steam distillation.
-
Introduce steam into the flask. The this compound will co-distill with the water.
-
Collect the milky distillate until the distillate runs clear.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
Combine all organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Doebner-von Miller reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikiwand [wikiwand.com]
Technical Support Center: Optimizing HPLC Separation of 8-Methoxy-3-methylquinoline Isomers
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the HPLC separation of 8-Methoxy-3-methylquinoline isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isomers are co-eluting or showing poor resolution. What are the initial steps to improve separation?
A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing selectivity (α) is necessary.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: If using isocratic elution, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times, which may improve separation.[1]
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.[2] Start with a broad "scouting" gradient to determine the approximate elution conditions.
-
-
Adjust Mobile Phase pH: this compound is a basic compound. The pH of the mobile phase is a critical parameter for controlling retention and selectivity.[3]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capabilities). If you are using one, try switching to the other.[6] When using phenyl columns, methanol can enhance π-π interactions, which might be beneficial for separating aromatic isomers.[7]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
Q2: I'm observing significant peak tailing for my isomers. What is the cause and how can I improve the peak shape?
A2: Peak tailing for basic compounds like quinolines is often caused by secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[6]
-
Use Mobile Phase Additives: Incorporate a competing base, such as 0.1-0.5% triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing the secondary interactions that cause tailing.[1]
-
Lower Mobile Phase pH: As mentioned previously, operating at a low pH (e.g., below 3.5) helps to suppress the ionization of silanol groups, which can improve peak symmetry.[6]
-
Use End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Avoid Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.[2]
Q3: My retention times are shifting between injections. What could be the reason?
A3: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or column equilibration.
-
Inconsistent Mobile Phase: Ensure your mobile phase is prepared accurately and consistently. If you are mixing solvents online, check that the pump is functioning correctly. The mobile phase should be thoroughly degassed to prevent bubble formation.[1]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.[1]
-
Insufficient Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analytical run. This is especially important when using gradients.
Q4: The backpressure in my HPLC system is unusually high. What should I do?
A4: High backpressure can indicate a blockage in the system.
-
Identify the Source: Systematically disconnect components, starting from the detector and moving backward toward the pump, to isolate the source of the high pressure.
-
Check for Blockages: The most common points for blockages are the column inlet frit and the guard column. If the manufacturer allows, you can try back-flushing the column.
-
Buffer Precipitation: If you are using a buffered mobile phase, ensure that the buffer is fully soluble in the highest concentration of organic solvent used in your method to prevent it from precipitating and causing blockages.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound isomers?
A1: A good starting point is to use a standard C18 reversed-phase column with a simple mobile phase consisting of water and an organic modifier (acetonitrile or methanol). Begin with a broad gradient (e.g., 10% to 90% organic over 20-30 minutes) to determine the approximate elution conditions. Add 0.1% formic acid to both the aqueous and organic phases to control the pH and improve peak shape.
Q2: Should I use a C18 or a Phenyl column for separating these isomers?
A2: The choice depends on the specific isomers. A C18 column separates primarily based on hydrophobicity. A Phenyl column, however, offers alternative selectivity based on π-π interactions between the phenyl stationary phase and the aromatic quinoline ring.[9] For positional isomers of aromatic compounds, a Phenyl column can often provide better resolution where a C18 column fails.[8] It is often beneficial to screen both column types during method development.
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol have different elution strengths and can provide different selectivities. Methanol is a protic solvent and a strong hydrogen bond donor and acceptor, while acetonitrile is aprotic with a strong dipole moment.[6] When using a Phenyl column, methanol is often preferred as it can enhance the π-π interactions that are key to the separation mechanism, whereas acetonitrile can sometimes disrupt these interactions.[6][7]
Q4: Why is pH control so critical for separating quinoline isomers?
A4: Quinolines are basic compounds with pKa values typically in the range of 4-5. The pH of the mobile phase dictates the ionization state of the molecule.[4] Small changes in pH around the pKa can lead to significant changes in retention time and selectivity.[3] By controlling the pH, you can ensure consistent ionization and reproducible results. Operating at a pH at least 2 units below the pKa generally ensures the compound is fully protonated, leading to more stable retention.
Data Presentation
The following tables summarize typical starting conditions and comparative data for the HPLC separation of quinoline isomers.
Table 1: Recommended Initial HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | C18 is a good general-purpose starting point; Phenyl-Hexyl offers alternative selectivity for aromatic isomers.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to control pH and improve peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile and Methanol offer different selectivities.[6] |
| Gradient | 10-90% B over 20 minutes | A scouting gradient helps to quickly determine elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times.[1] |
| Detection | UV at ~254 nm | Quinoline derivatives typically have strong UV absorbance at this wavelength.[4] |
| Injection Vol. | 5-10 µL | A smaller volume helps to prevent peak overload. |
Table 2: Comparison of C18 and Phenyl Stationary Phases for Isomer Separation
| Feature | C18 (ODS) Column | Phenyl Column |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions, dipole-dipole interactions[8][9] |
| Best Suited For | General-purpose separations based on hydrophobicity. | Aromatic and moderately polar compounds, positional isomers.[9] |
| Selectivity | Based on differences in the carbon content and shape of analytes. | Unique selectivity for compounds with aromatic rings.[7] |
| Solvent Choice | Acetonitrile and Methanol are both commonly used. | Methanol can enhance π-π interactions, offering better selectivity.[6] |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5 mg of the this compound isomer mixture.
-
Dissolution: Dissolve the sample in 5 mL of a solvent compatible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water). This creates a stock solution of 1 mg/mL.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL) using the initial mobile phase composition as the diluent.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Add HPLC-grade water to the mark. Mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Add HPLC-grade acetonitrile (or methanol) to the mark. Mix thoroughly.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Protocol 3: General Method Development Workflow
Caption: A systematic workflow for HPLC method development.
-
Initial Setup: Set up the HPLC system according to the parameters in Table 1, starting with a C18 column and an acetonitrile/water mobile phase.
-
Scouting Run: Perform an initial broad gradient run to determine the retention behavior of the isomers.
-
Evaluation: Assess the resulting chromatogram for resolution, peak shape, and retention time.
-
Selectivity Optimization:
-
If the isomers are partially resolved, optimize the gradient slope (make it shallower) to improve separation.
-
If the isomers co-elute completely, a change in selectivity is needed. First, try switching the organic modifier from acetonitrile to methanol.
-
If changing the solvent is not effective, switch the column to one with a different stationary phase, such as a Phenyl-Hexyl column.
-
-
Peak Shape Optimization: If peak tailing is observed, add a competing base like triethylamine (TEA) to the mobile phase or further adjust the pH.
-
Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Quinoline, 6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. uhplcs.com [uhplcs.com]
addressing poor reproducibility in 8-Methoxy-3-methylquinoline bioassays
A Guide to Addressing Poor Reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of poor reproducibility encountered when working with 8-Methoxy-3-methylquinoline and related heterocyclic compounds in bioassays.
Disclaimer: Specific bioassay data for this compound is limited in published literature. The following guidance is based on established principles for working with quinoline derivatives and small heterocyclic molecules in common biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in bioassays with this compound?
A: Poor reproducibility with quinoline derivatives often stems from issues related to compound handling and assay conditions. The most common factors include:
-
Poor Aqueous Solubility: Like many heterocyclic compounds, this compound is likely to be hydrophobic. This can lead to precipitation in aqueous assay buffers, resulting in an effective concentration that is much lower and more variable than the nominal concentration.[1][2][3][4]
-
Compound Instability: Stock solutions of quinoline derivatives in solvents like DMSO can be unstable over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[5][6][7][8] Degradation of the compound will lead to inconsistent results.
-
Assay Interference: The compound may interfere with the assay technology itself. For example, it might directly reduce colorimetric reagents like MTT, leading to falsely high readings of cell viability, or it could have intrinsic fluorescence that interferes with fluorescent readouts.[9][10]
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and media components can significantly impact the cellular response to a test compound.[11][12][13][14]
Q2: What is the recommended method for preparing stock solutions of this compound?
A: For a hydrophobic compound like this compound, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Stock Solution Preparation Workflow:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Weigh the compound in a sterile, amber glass vial or a microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any particulates.[8]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[6][8]
Q3: How can I mitigate compound precipitation in my aqueous assay buffer?
A: This is a critical step to ensure reproducible results.
-
Optimize Stock Concentration: Using a very high concentration stock to minimize the final DMSO percentage can paradoxically increase the likelihood of precipitation upon dilution.[8] Consider preparing a less concentrated stock solution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media, ensuring rapid mixing at each step (e.g., by vortexing).[1][8]
-
Include Solubility Enhancers: In some acellular assays, small amounts of non-ionic detergents (e.g., Triton X-100, Tween-20) can be added to the assay buffer to improve the solubility of hydrophobic compounds. However, their effects on cellular assays must be carefully validated.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that is non-toxic to your cells (typically <0.5%).[15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 or MIC Values
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for precipitation (cloudiness, particulates) after compound addition.[4] 2. Prepare a fresh stock solution at a lower concentration.[8] 3. Optimize the dilution method (e.g., stepwise dilution with vigorous mixing).[1] |
| Compound Degradation | 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[8] 3. Assess compound stability in your assay media over the experiment's duration.[6] |
| Variable Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.[16] |
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., MTT)
| Potential Cause | Troubleshooting Steps |
| Direct MTT Reduction by Compound | 1. Run a cell-free control: Incubate the compound with MTT reagent in culture medium without cells.[9] 2. If a color change occurs, this indicates direct reduction. Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTiter-Glo).[9][10] |
| Compound Interference with Absorbance | 1. Measure the absorbance of the compound in the assay medium at the detection wavelength. 2. If the compound absorbs light at this wavelength, subtract the background absorbance from compound-only wells. |
| Microbial Contamination | 1. Visually inspect plates for signs of contamination. 2. Ensure strict aseptic techniques are followed.[9] 3. Periodically test cell cultures for mycoplasma.[11] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for assessing the antimicrobial properties of compounds like quinoline derivatives.[17][18]
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)[17]
-
Test compound stock solution (in DMSO)
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[17]
-
Compound Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add an additional 100 µL of broth to the last column (column 12), which will serve as the sterility control. c. Prepare a starting solution of the compound in the first column by adding a calculated amount of the DMSO stock to the broth. d. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 10. e. Column 11 will be the growth control (no compound).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18]
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[19]
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%).[15] Remove the old medium and add 100 µL of medium containing the compound dilutions. Include vehicle controls (cells treated with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Data Presentation
Due to the lack of specific data for this compound, the following tables present example data for other quinoline derivatives to illustrate how results can be structured.
Table 1: Example Antibacterial Activity of Novel Quinoline Derivatives
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| QS3 | 128 | >256 | 64 |
| 7b | >50 | Not Tested | Not Tested |
| 7c | >250 | Not Tested | Not Tested |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 |
| Data synthesized from multiple sources for illustrative purposes.[18][21] |
Table 2: Example Cytotoxicity of a Quinoline Derivative (Compound 49) Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 (Colorectal Cancer) | 0.35 |
| Caco-2 (Colorectal Cancer) | 0.54 |
| HIEC (Normal Intestinal Epithelial) | >10 |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Mandatory Visualizations
Signaling Pathway
Some quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[22][23]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Workflow
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 12. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce the toxicity of 8-Methoxy-3-methylquinoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of 8-Methoxy-3-methylquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the toxicity of this compound derivatives?
A1: The main strategies focus on structural modifications to alter the physicochemical and pharmacokinetic properties of the molecule. These include:
-
Bioisosteric Replacement: Substituting the 8-methoxy group or the 3-methyl group with other functional groups that have similar steric or electronic properties but different metabolic profiles can reduce toxicity. For example, replacing a methoxy group with a fluorine atom can prevent metabolic processes that form toxic byproducts.[1][2]
-
Functional Group Modification: Introducing or modifying substituents at various positions on the quinoline ring can influence toxicity. For instance, the addition of bulky groups can hinder metabolic activation, a key process in the generation of toxic metabolites.[3][4][5]
-
Scaffold Hopping: Replacing the quinoline core with a different heterocyclic system while maintaining the key pharmacophoric features can sometimes lead to compounds with improved safety profiles.
Q2: What are the common in vitro assays to evaluate the cytotoxicity of these derivatives?
A2: The most common in vitro cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[7][8][9][10]
-
Apoptosis Assays: Methods like Annexin V/PI staining can differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[11][12]
Q3: Which cell lines are suitable for testing the toxicity of this compound derivatives?
A3: The choice of cell line depends on the intended therapeutic target and the type of toxicity being assessed. Commonly used cell lines for general cytotoxicity screening include:
-
HepG2 (Human Liver Cancer Cell Line): For assessing potential hepatotoxicity.[13]
-
HEK293 (Human Embryonic Kidney Cells): Often used as a general model for cytotoxicity.
-
Cardiomyocytes (e.g., iPSC-derived): For evaluating potential cardiotoxicity.[14]
-
Neuronal Cell Lines (e.g., SH-SY5Y): For assessing neurotoxicity.
It is also recommended to use a non-cancerous cell line (e.g., NIH/3T3) to determine the selectivity of the compound for cancer cells versus normal cells.[15][16]
Q4: What are the potential signaling pathways involved in the toxicity of quinoline derivatives?
A4: The toxicity of quinoline derivatives can be mediated by various signaling pathways. While specific pathways for this compound are not extensively documented, related compounds have been shown to induce cytotoxicity through pathways such as the PI3K/AKT/mTOR signaling pathway .[2][13][17] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Other general mechanisms of quinoline toxicity include the induction of oxidative stress and DNA damage.[18]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue 1: High variability in results between replicate wells in MTT/LDH assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated multichannel pipette and be consistent with pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
Visually inspect the cell monolayer for even distribution before adding the test compound.
-
Issue 2: Low signal or no dose-response in the cytotoxicity assay.
-
Possible Cause: The compound may have low potency, poor solubility, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify the concentration of the stock solution.
-
Check the solubility of the compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells.
-
Extend the incubation time to allow for the compound to exert its effect.
-
Test a wider range of concentrations, including higher concentrations.
-
Ensure the chosen cell line is sensitive to the expected mechanism of toxicity.
-
Issue 3: High background signal in the LDH assay.
-
Possible Cause: Contamination of the cell culture, presence of LDH in the serum supplement, or excessive cell handling.
-
Troubleshooting Steps:
-
Regularly check cell cultures for microbial contamination.
-
Use heat-inactivated serum or a serum-free medium if possible to reduce background LDH levels.
-
Handle cells gently during seeding and media changes to minimize mechanical damage to the cell membrane.
-
Include a "medium only" control to measure the background LDH activity in the culture medium.
-
Quantitative Data on Quinoline Derivative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives from the literature. This data provides a reference for the expected range of cytotoxicity for this class of compounds.
Table 1: Cytotoxicity (IC50, µM) of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinolines | NUGC-3 | < 8 | [12] |
| 5-Nitro-8-hydroxyquinoline | Raji | 0.438 | [19] |
| 8-Methoxy-indolo[2,3-b]quinoline | HCT116 | 0.33 | [13] |
| 8-Methoxy-indolo[2,3-b]quinoline | Caco-2 | 0.51 | [13] |
| Dihydroquinoline-embelin derivative | H9c2 | > 40 | [20] |
| Quinoline-embelin derivative | H9c2 | > 40 | [20] |
| 2-Arylquinoline | HeLa | 8.3 | [21] |
| 2-Arylquinoline | PC3 | 31.37 | [21] |
| 8-Nitroquinoline derivative | Caco-2 | 1.87 | [18] |
| 8-Hydroxyquinoline glucoconjugate | Various | > 100 | [22] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways involved in quinoline-induced cytotoxicity.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
Caption: A logical workflow for troubleshooting cytotoxicity experiments.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Eremina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. Neurotoxicity Testing Services [conceptlifesciences.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status and future directions for a neurotoxicity hazard assessment framework that integrates in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 15. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. scispace.com [scispace.com]
Technical Support Center: Enhancing Cell Permeability of 8-Methoxy-3-methylquinoline Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of cell permeability for 8-Methoxy-3-methylquinoline analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows low aqueous solubility, leading to precipitation in my cell-based assay. How can I address this?
A1: Poor aqueous solubility is a common issue with quinoline derivatives due to their hydrophobic nature.[1] Here are several strategies to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and also cause the compound to crash out of solution.[2]
-
pH Adjustment: Since quinoline analogs are often weak bases, slightly lowering the pH of the buffer can increase solubility by promoting the formation of the more soluble protonated form.[1]
-
Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic compound and increase its aqueous solubility.
-
Serial Dilution: Instead of a single large dilution from your stock, perform a stepwise serial dilution to gradually introduce the compound to the aqueous environment, which can prevent immediate precipitation.[1]
Q2: I am observing very low recovery of my compound in the Caco-2 permeability assay. What are the potential causes and solutions?
A2: Low compound recovery in a Caco-2 assay can be due to several factors. Troubleshooting should involve a systematic evaluation of the following:
-
Non-specific Binding: Hydrophobic compounds like quinoline analogs can bind to plasticware. Using low-binding plates and including a surfactant like Polysorbate 80 in the basolateral (receiver) compartment can help mitigate this.[3][4]
-
Cellular Metabolism: Caco-2 cells are metabolically active and may be metabolizing your compound. Analyze the cell lysate and basolateral medium for the presence of metabolites.
-
Intracellular Accumulation: The compound may be accumulating within the Caco-2 cells. Quantifying the amount of compound in the cell lysate at the end of the experiment is crucial to determine if this is the case.
-
Compound Instability: The compound may be unstable in the assay buffer. Assess the stability of the compound in the buffer over the time course of the experiment.
Q3: The results from my permeability assays are highly variable between experiments. What can I do to improve reproducibility?
A3: High variability in permeability assays can stem from several sources. To improve reproducibility, consider the following:
-
Monolayer Integrity: For Caco-2 assays, ensure the integrity of the cell monolayer is consistent. Regularly measure the transepithelial electrical resistance (TEER) and perform a Lucifer Yellow permeability assay to check for leaky monolayers.[4]
-
Cell Health and Passage Number: Use Caco-2 cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular characteristics and transport protein expression.[2]
-
Standardized Protocols: Strictly adhere to standardized protocols for cell seeding density, culture time (typically 21 days for Caco-2 differentiation), and media changes.[4]
-
Control Compounds: Always include well-characterized high and low permeability control compounds in your assays to benchmark your results and ensure assay performance.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
-
Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical compartment.[4]
-
Troubleshooting Steps:
-
Conduct a Bidirectional Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indication of active efflux.[4]
-
Use P-gp Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[4]
-
Issue 2: Discrepancy Between PAMPA and Caco-2 Results
-
Possible Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion, while the Caco-2 assay accounts for passive diffusion, active transport, and paracellular transport.[5]
-
Troubleshooting Steps:
-
High PAMPA, Low Caco-2 Papp: This pattern suggests that the compound has good passive permeability but is likely a substrate for active efflux in Caco-2 cells.
-
Low PAMPA, High Caco-2 Papp: This may indicate that the compound has poor passive permeability but is a substrate for an active uptake transporter in Caco-2 cells.
-
Low PAMPA, Low Caco-2 Papp: This suggests that the compound has inherently poor permeability through both passive and active transport mechanisms.
-
Quantitative Data Presentation
The following tables provide illustrative examples of permeability data for quinoline derivatives. Note: These are representative values and actual results for specific this compound analogs should be determined experimentally.
Table 1: Example Caco-2 Permeability Data for Quinoline Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Analog A | 0.5 | 5.0 | 10.0 | Low (Potential Efflux Substrate) |
| Analog B | 12.0 | 11.5 | 0.96 | High |
| Analog C | 0.2 | 0.3 | 1.5 | Low |
| Propranolol (High Permeability Control) | 20.0 | 18.0 | 0.9 | High |
| Atenolol (Low Permeability Control) | 0.1 | 0.1 | 1.0 | Low |
Table 2: Example PAMPA Data for Quinoline Analogs
| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| Analog A | 15.0 | High |
| Analog B | 13.5 | High |
| Analog C | 0.3 | Low |
| Testosterone (High Permeability Control) | 18.0 | High |
| Hydrocortisone (Low Permeability Control) | 0.8 | Low |
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture for 21-25 days in DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the cell monolayers. TEER values should be >300 Ω·cm².
-
Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing the test compound (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Preparation:
-
Prepare a 1% lecithin in dodecane solution.
-
Add 5 µL of the lipid solution to each well of a hydrophobic PVDF donor plate.
-
-
Compound Preparation:
-
Prepare a solution of the test compound (e.g., 10 µM) in a suitable buffer (e.g., PBS pH 7.4) with a low percentage of DMSO.
-
-
Assay Setup:
-
Add 300 µL of buffer to each well of the acceptor plate.
-
Add 150 µL of the compound solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 5-18 hours in a humidified chamber to minimize evaporation.
-
-
Sample Analysis:
-
After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) using an appropriate formula that accounts for the volumes of the donor and acceptor wells, the membrane area, and the incubation time.
-
Visualizations
References
troubleshooting unexpected results in 8-Methoxy-3-methylquinoline experiments
Welcome to the technical support center for 8-Methoxy-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format, providing actionable solutions.
Synthesis & Reaction Issues
Q1: My Skraup/Doebner-von Miller synthesis of this compound is resulting in a low yield and significant tar formation. What are the likely causes and how can I improve the outcome?
A1: Low yields and tarring are common problems in these classical quinoline syntheses, often due to the highly acidic and exothermic conditions.[1]
-
Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to the polymerization of intermediates, such as acrolein formed from glycerol in the Skraup synthesis.[2]
-
Substituent Effects: The electron-donating methoxy group on the aniline precursor (o-anisidine) generally favors the reaction, but the conditions must be carefully optimized to prevent side reactions.
-
Polymerization of Aldehyde/Ketone: In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone can polymerize under strong acid catalysis.[4]
-
Solution: Consider a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound and reduce its self-polymerization.[4]
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Q2: I am observing an unexpected dark coloration of my reaction mixture during the synthesis of this compound. Is this normal?
A2: The formation of a dark, tarry residue is a well-documented issue in Skraup and Doebner-von Miller syntheses.[2][3] This is primarily due to the polymerization of reaction intermediates under harsh acidic and oxidizing conditions. While a dark color is expected, excessive tar formation indicates suboptimal reaction control. To minimize this, ensure gradual heating, use a moderator like FeSO₄, and consider purification methods like steam distillation to separate the product from the tar.[1][3]
Q3: During the workup of my this compound synthesis, I am having trouble with the product being insoluble or forming an emulsion. How can I resolve this?
A3: The basic nature of the quinoline nitrogen can lead to salt formation during acidic workup, affecting its solubility.
-
Acid-Base Extraction: During basification of the acidic extract to liberate the free base, slow addition of a concentrated base (e.g., NaOH solution) with vigorous stirring can prevent the formation of clumps and improve extraction efficiency. Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the quinoline.
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction. To break them, you can add a saturated brine solution, gently swirl the separatory funnel instead of vigorous shaking, or filter the mixture through a pad of celite.
Purification Challenges
Q4: My this compound derivative is showing significant tailing and poor separation during silica gel column chromatography. What is causing this?
A4: The basicity of the quinoline nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in peak tailing, irreversible adsorption, and even degradation of the compound on the column.[5]
-
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[6]
-
Alternative Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina, or consider reversed-phase chromatography if the compound's polarity is suitable.[5]
-
Deactivated Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a base before loading the sample.[6]
-
Analytical & Stability Issues
Q5: The NMR spectrum of my purified this compound shows unexpected peaks. What are the potential impurities?
A5: Besides residual starting materials, several byproducts can form during quinoline synthesis.
-
Regioisomers: If a substituted aniline is used in a Skraup or Doebner-von Miller synthesis, the formation of regioisomers is possible. For this compound, this is less of a concern if starting from o-anisidine.
-
Partially Hydrogenated Quinolines: Incomplete oxidation in the final step of the synthesis can lead to dihydro- or tetrahydroquinoline impurities.[4] These will have characteristic upfield signals in the aromatic region of the ¹H NMR spectrum.
-
Oxidation/Degradation Products: The methoxy group is generally stable, but under harsh conditions or prolonged exposure to air and light, oxidation of the quinoline ring can occur.[7] Store the compound in a cool, dark place and under an inert atmosphere if necessary.[8]
Q6: I am observing variability in the biological activity of my this compound samples. What could be the cause?
A6: Inconsistent biological data can often be traced back to issues with sample purity and stability.
-
Purity: Even small amounts of highly active impurities can skew biological assay results. Ensure the compound is thoroughly purified and characterized by multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis).
-
Stability in Assay Media: The compound may degrade in the assay buffer or cell culture medium.[7] It is advisable to prepare fresh solutions for each experiment and to evaluate the stability of the compound under the specific assay conditions.
-
Solubility: Poor solubility can lead to inaccurate concentration determination and variable results. Use appropriate solvents and consider the use of solubilizing agents if necessary, ensuring they do not interfere with the assay.
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Product Yield | Uncontrolled exothermic reaction | Add FeSO₄ as a moderator; slow addition of acid with cooling.[1] | Smoother reaction, reduced tar formation, and improved yield. |
| Polymerization of carbonyl compound | Use a biphasic solvent system (e.g., water/toluene).[4] | Minimized polymerization of starting material, leading to a cleaner reaction and higher yield. | |
| Significant Tar Formation | Harsh acidic and oxidizing conditions | Use a moderator; avoid excessive heating.[3] | Reduced formation of polymeric byproducts. |
| Product Purity Issues | Incomplete oxidation | Ensure a sufficient amount of oxidizing agent is used.[4] | Complete conversion to the aromatic quinoline product. |
| Presence of regioisomers | Careful selection of starting materials and reaction conditions. | Formation of the desired isomer. |
Experimental Protocols
Protocol 1: Skraup Synthesis of this compound
This protocol is a representative method for the synthesis of a substituted quinoline.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charging Reactants: To the flask, add o-anisidine, crotonaldehyde, and a moderator such as ferrous sulfate heptahydrate.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.[3]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]
-
Work-up: Cool the reaction mixture and cautiously pour it onto ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude product can be purified by steam distillation followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The organic extracts are then dried and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
This protocol is designed for the purification of basic quinoline derivatives on silica gel.
-
Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the mobile phase mixture.[6]
-
Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase.
-
Equilibration: Equilibrate the column by passing several column volumes of the mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.
Visualizations
Caption: Troubleshooting workflow for low yield in synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 8-Methoxy-3-methylquinoline
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. It is a critical component of quality assurance in the pharmaceutical industry, ensuring the reliability, reproducibility, and accuracy of analytical data. The key parameters for validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for the quantification of 8-Methoxy-3-methylquinoline depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. HPLC and GC-MS are two powerful and widely used techniques for the analysis of quinoline derivatives.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. It offers excellent quantitative performance and is a mainstay in pharmaceutical quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable compounds. The mass spectrometric detection provides definitive identification of the analyte.
The following tables summarize the hypothetical quantitative performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | < 2.0% |
| - Interday | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3 ng/mL |
| Specificity | Demonstrated by peak purity and resolution | Demonstrated by mass spectrum and retention time |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate | Unaffected by minor changes in oven temperature ramp and carrier gas flow rate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is a representative approach for the quantification of this compound using reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 6.8) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the analysis of quinoline compounds and is suitable for trace-level quantification.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped to 250°C at a rate of 15°C/min, and held for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). An internal standard should be added to all standards and samples to improve precision.
-
Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection.
-
Diagrams
Diagrams are provided to illustrate key workflows and logical relationships in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Disclaimer: The experimental protocols and performance data presented in this guide are hypothetical and intended for illustrative purposes. Actual method development and validation will require experimental optimization and verification.
comparative study of the antimicrobial activity of 8-Methoxy-3-methylquinoline and its analogs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 8-Methoxyquinoline Analogs as Antimicrobial Agents.
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Quinoline scaffolds have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. Within this class, 8-methoxyquinoline derivatives have emerged as promising candidates for antimicrobial drug discovery. This guide provides a comparative analysis of the antimicrobial activity of 8-Methoxy-4-methylquinoline and related 8-methoxyquinoline analogs, supported by available experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 8-methoxyquinoline derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A study on novel 8-methoxy-4-methyl-quinoline derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. The data presented below summarizes the MIC values for a representative 8-methoxy-4-methyl-quinoline derivative against several bacterial strains. For a broader perspective, qualitative data for the parent compound, 8-Methoxyquinoline, and its 5-nitro derivative are also included.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| 8-Methoxy-4-methyl-quinoline derivative | Staphylococcus aureus (ATCC 25923) | 3.125 | [1] |
| Bacillus subtilis (ATCC 6633) | 6.25 | [1] | |
| Escherichia coli (ATCC 25922) | 6.25 | [2][1] | |
| 8-Methoxyquinoline | Bacillus subtilis | Strong Activity* | |
| Salmonella spp. | Strong Activity | [3] | |
| Salmonella typhi | Strong Activity | [3] | |
| Aspergillus flavus | Strong Activity | [3] | |
| Aspergillus niger | Strong Activity | [3] | |
| Trichophyton spp. | Strong Activity | [3] | |
| 5-Nitro-8-methoxyquinoline | Bacillus subtilis | Less Active than 8-Methoxyquinoline | [3] |
| Salmonella spp. | Less Active than 8-Methoxyquinoline | [3] | |
| Salmonella typhi | Less Active than 8-Methoxyquinoline | [3] | |
| Aspergillus flavus | Less Active than 8-Methoxyquinoline | [3] | |
| Aspergillus niger | Less Active than 8-Methoxyquinoline | [3] | |
| Trichophyton spp. | Less Active than 8-Methoxyquinoline* | [3] |
*Qualitative assessment from the study; specific MIC values were not provided.
The data indicates that the 8-methoxy-4-methyl-quinoline derivative possesses significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus.[1] The parent compound, 8-Methoxyquinoline, also demonstrates strong antibacterial and antifungal properties. Interestingly, the addition of a nitro group at the 5-position appears to reduce the antimicrobial efficacy compared to the unsubstituted 8-Methoxyquinoline.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This widely used method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the 8-methoxyquinoline derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), to ensure complete dissolution.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for testing most aerobic and facultative anaerobic bacteria.
- Microorganism: A pure, fresh culture of the test microorganism is required.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator.
2. Inoculum Preparation:
- Several colonies of the test microorganism from a fresh agar plate are suspended in sterile saline.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Serial two-fold dilutions of the test compounds are prepared in the 96-well microtiter plates using MHB.
- A standardized volume of the prepared inoculum is added to each well.
- Control wells are included: a positive control (inoculum without any test compound) and a negative control (broth without inoculum).
- The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Science
To better understand the processes involved in the assessment and mechanism of these antimicrobial agents, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 8-Methoxy-3-methylquinoline Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 8-Methoxy-3-methylquinoline, a key chemical intermediate and potential pharmacophore, is critical for ensuring product quality and advancing research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.
The process of cross-validation involves comparing two analytical methods to ascertain if they yield equivalent results. This is a crucial step when transitioning between methods or when comparing data generated from different laboratories, ensuring the consistency and reliability of analytical outcomes.
At a Glance: HPLC vs. GC-MS for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and thermal stability, although often not required for this specific compound. |
| Sensitivity | Method-dependent, with modern detectors like tandem mass spectrometry (LC-MS/MS) offering very high sensitivity. | High sensitivity, particularly when using selected ion monitoring (SIM) mode. |
| Selectivity | Good, and can be significantly enhanced with mass spectrometry detection (LC-MS). | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio. |
| Throughput | Generally higher, especially with the use of Ultra-High-Performance Liquid Chromatography (UPLC) systems. | Can be lower due to longer run times, particularly with complex temperature programs. |
Experimental Protocols
Detailed and robust methodologies are fundamental for the successful implementation and validation of any analytical method. The following protocols are representative for the analysis of this compound and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of quinoline derivatives.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from established procedures for the analysis of similar aromatic nitrogen-containing compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 270°C.
-
Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped up to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Data Presentation: A Comparative Summary
The following tables summarize the key validation parameters for the HPLC and GC-MS methods for the analysis of this compound. These parameters are crucial for evaluating the suitability of a method for a specific application.[1][2][3][4][5]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC | GC-MS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.02 | Dependent on application |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.1 | Dependent on application |
| Robustness | Robust | Robust | No significant impact on results |
Table 2: Detailed Accuracy Data
| Spiked Concentration (µg/mL) | HPLC Mean Recovery (%) | HPLC %RSD | GC-MS Mean Recovery (%) | GC-MS %RSD |
| 1.0 | 99.2 | 0.8 | 98.5 | 1.2 |
| 50.0 | 100.5 | 0.5 | 101.0 | 0.8 |
| 90.0 | 101.0 | 0.6 | - | - |
| 45.0 | - | - | 102.1 | 0.9 |
Table 3: Detailed Precision Data
| Concentration (µg/mL) | HPLC %RSD (Repeatability) | HPLC %RSD (Intermediate Precision) | GC-MS %RSD (Repeatability) | GC-MS %RSD (Intermediate Precision) |
| 1.0 | 0.9 | 1.3 | 1.4 | 1.9 |
| 50.0 | 0.6 | 1.1 | 1.0 | 1.5 |
| 90.0 | 0.7 | 1.2 | - | - |
| 45.0 | - | - | 1.1 | 1.6 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the two analytical methods.
Discussion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound, each presenting distinct advantages.
HPLC is often favored for its higher throughput, making it well-suited for routine quality control and the analysis of a large number of samples. The lack of a need for derivatization simplifies sample preparation and reduces the potential for analytical errors. The robustness of modern HPLC methods also contributes to their widespread adoption in pharmaceutical analysis.
GC-MS , on the other hand, offers unparalleled selectivity and is a definitive tool for confirmatory analysis and structural elucidation. The mass spectrometric detection provides a high degree of certainty in the identification of the analyte, which is particularly valuable in research and development settings or when analyzing complex matrices where interferences may be present. While GC-MS can be highly sensitive, especially in SIM mode, the requirement for the analyte to be volatile and thermally stable can sometimes be a limitation.
For a comprehensive analytical strategy, particularly during method development and validation, a cross-validation approach utilizing both HPLC and GC-MS is highly recommended. This ensures the accuracy and reliability of the analytical data and provides a more complete understanding of the analyte and the sample matrix.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Navigating the Bioactivity of 8-Methoxy-3-methylquinoline: A Comparative Guide Based on Its Analogs
While direct experimental data on the in vitro and in vivo activities of 8-Methoxy-3-methylquinoline remains limited in publicly accessible research, a comprehensive understanding of its potential biological profile can be extrapolated from the extensive studies conducted on its close structural analogs. This guide provides a comparative analysis of the biological activities of key derivatives, offering insights into the potential therapeutic applications and mechanisms of action for this class of quinoline compounds.
Researchers and drug development professionals can leverage the data presented herein to inform future studies and hypothesis-driven research into the specific properties of this compound. The biological activities of quinoline derivatives are heavily influenced by the nature and position of their substituents, with modifications often leading to significant changes in efficacy and target specificity.
In Vitro Activity: A Comparative Overview
The in vitro activities of several analogs of this compound have been investigated against various cancer cell lines and microbial strains. The data, summarized below, highlights the potential for this scaffold in oncology and infectious disease research.
| Compound | Cell Line/Organism | Activity Metric | Value | Reference |
| 2-Chloro-8-methoxy-3-methylquinoline | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Potent activity | [1] |
| Escherichia coli | Not Specified | Potent activity | [1] | |
| Various cancer cell lines | Not Specified | Potential antitumor properties | [1] | |
| 4-Amino-8-methoxyquinoline-3-carboxylic acid | Staphylococcus aureus | Inhibition Zone | 15 - 25 mm | |
| Escherichia coli | Inhibition Zone | 15 - 25 mm | ||
| Human colon adenocarcinoma (Colo-205) | IC50 | ~17 µM | ||
| 2-Ethyl-8-methoxy-3-methylquinoline | Not Specified | Not Specified | Meaningful activity against cancer, inflammation, malaria, and tuberculosis is suggested for alkylated quinolines. |
Experimental Protocols: A Methodological Synopsis
The following are representative experimental protocols employed in the assessment of the in vitro activity of quinoline derivatives, based on the available literature for its analogs.
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial strains such as Staphylococcus aureus and Escherichia coli are cultured in a suitable broth medium to achieve a standardized turbidity.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.
-
Well Preparation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound (e.g., 4-Amino-8-methoxyquinoline-3-carboxylic acid dissolved in a suitable solvent) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., human colon adenocarcinoma Colo-205) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 4-Amino-8-methoxyquinoline-3-carboxylic acid) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
One of the prominent mechanisms of action for antimicrobial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of antimicrobial action for quinoline analogs.
In the context of anticancer activity, while the specific pathways for many 8-methoxyquinoline derivatives are yet to be fully elucidated, related compounds have been shown to influence critical signaling cascades involved in cell proliferation and survival. Further investigation into the precise molecular targets of this compound is warranted to uncover its therapeutic potential.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing the biological activity of a novel compound like this compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for drug discovery and development.
References
Validating 8-Methoxy-3-methylquinoline: A Comparative Guide for Lead Compound Assessment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-Methoxy-3-methylquinoline and Alternative Compounds
The quest for novel therapeutic agents often begins with the identification and validation of promising lead compounds. This compound, a heterocyclic aromatic organic compound, has emerged as a scaffold of interest due to the notable biological activities of its derivatives, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive comparison of this compound's potential, benchmarked against established and structurally related compounds: 8-hydroxyquinoline, chloroquine, and clioquinol. The evaluation is based on available experimental data on their cytotoxic and antimicrobial activities.
While direct and extensive biological data for this compound is limited in publicly accessible literature, the significant activity of its close derivatives suggests the potential of the core quinoline structure. This guide, therefore, presents data on key derivatives as a proxy to evaluate the promise of the this compound scaffold.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following tables summarize the available quantitative data for the lead compound's derivatives and the selected alternatives.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Caco-2 (Colon Cancer) |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | - | - | - | 0.33[1] | 0.51[1] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | - | - | - | 0.35 | 0.54 |
| 8-Hydroxyquinoline | - | - | - | - | - |
| Chloroquine | - | - | 71.3 | - | - |
| Clioquinol | Low µM range | Low µM range | Low µM range | Low µM range | Low µM range |
Note: Specific IC₅₀ values for 8-Hydroxyquinoline and Clioquinol against these exact cell lines were not consistently available in the searched literature, though they are reported to have activity in the low micromolar range against various cancer cell lines.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 8-Methoxy-4-methyl-quinoline Derivatives | 3.125 | 6.25 | - |
| 8-Hydroxyquinoline | 1.1 - 16 | - | - |
| Chloroquine | >1000 | >1000 | >1000 |
| Clioquinol | - | - | 0.031 - 0.5 |
Note: Data for each compound may be from different studies and against different strains of the same organism, which can influence MIC values. The data for this compound is for a derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Western Blot for PI3K/AKT/mTOR Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Signaling Pathway and Workflow Diagrams
Understanding the mechanism of action is a critical step in lead compound validation. While the direct effect of this compound on specific signaling pathways is still under investigation, its derivatives have been shown to modulate the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of 8-Methoxy-quinoline derivatives.
To systematically validate a lead compound like this compound, a structured workflow is essential. The following diagram illustrates a typical lead validation process.
Caption: A generalized workflow for the validation and development of a lead compound.
Conclusion
The available data on the derivatives of this compound suggest that this quinoline scaffold holds significant promise as a source of new therapeutic lead compounds, particularly in the fields of oncology and microbiology. The potent cytotoxic and antimicrobial activities observed for its derivatives warrant a more in-depth investigation into the biological profile of the parent compound itself.
Direct experimental validation of this compound is the critical next step. This should include comprehensive in vitro screening against a broad panel of cancer cell lines and microbial strains to establish its specific IC₅₀ and MIC values. Furthermore, elucidation of its precise mechanism of action, including its potential effects on the PI3K/AKT/mTOR pathway, will be crucial for its future development. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to design and execute these pivotal validation studies.
References
A Comparative Benchmarking Guide to the Synthesis of 8-Methoxy-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 8-Methoxy-3-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. We present a detailed examination of common synthetic routes, including the Doebner-von Miller reaction, alongside a practical, high-yield method starting from a readily available precursor. This document offers experimental protocols, quantitative data, and workflow visualizations to assist researchers in selecting the most efficient and suitable synthesis for their applications.
Comparison of Synthetic Methods
The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important structural motif. For the specific synthesis of this compound, the Doebner-von Miller reaction is a primary consideration, offering a direct approach to the quinoline core with the desired substitution pattern. Other classical methods such as the Combes and Skraup syntheses are also adaptable for this target molecule, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, and potential yields.
A notable alternative approach involves the modification of a pre-existing quinoline structure. One such high-yield method is the methylation of 8-hydroxyquinoline followed by further functionalization, although this may not be the most direct route to the 3-methyl substituted target.
For the purpose of this guide, we will focus on a plausible Doebner-von Miller approach for the direct synthesis of this compound and compare it with a documented high-yield synthesis of the parent compound, 8-Methoxyquinoline, to provide a clear benchmark.
Table 1: Comparison of Synthesis Methods for 8-Methoxyquinoline Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Product | Reported Yield | Advantages | Disadvantages |
| Doebner-von Miller Reaction | o-Anisidine, α,β-Unsaturated Aldehyde/Ketone (e.g., Tiglaldehyde or Methacrolein derivative) | Acid catalyst (e.g., HCl, H₂SO₄), Oxidizing agent | This compound | Variable | Direct formation of the substituted quinoline core. | Can result in mixtures of isomers; reaction conditions can be harsh. |
| Williamson Ether Synthesis | 8-Hydroxyquinoline, Methylating agent (e.g., Dimethyl sulfate) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 8-Methoxyquinoline | 71%[1] | High yield, mild conditions, readily available starting material. | Does not introduce the 3-methyl substituent; requires a separate synthesis of the substituted 8-hydroxyquinoline precursor. |
| Combes Synthesis | o-Anisidine, β-Diketone (e.g., Acetylacetone) | Acid catalyst (e.g., H₂SO₄) | 8-Methoxy-2,4-dimethylquinoline | Variable | Good for producing 2,4-disubstituted quinolines. | Does not directly yield the 3-methyl derivative. |
| Skraup Synthesis | o-Anisidine, Glycerol, Oxidizing agent | H₂SO₄ | 8-Methoxyquinoline | Variable | One-pot synthesis from simple precursors. | Often violent reaction, harsh conditions, low yields for some substituted anilines. |
Experimental Protocols
Method 1: Synthesis of 8-Methoxyquinoline via Williamson Ether Synthesis
This protocol is adapted from a reported synthesis and serves as a benchmark for yield and simplicity for a related compound.[1]
Materials:
-
8-Hydroxyquinoline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Dry Acetone
-
Distilled water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 8-hydroxyquinoline (10.0 g, 0.069 mol) and anhydrous potassium carbonate (19.0 g, 0.137 mol) in dry acetone (150 mL) is stirred at room temperature.
-
Dimethyl sulfate (10.0 mL, 0.105 mol) is added dropwise to the suspension over a period of 30 minutes.
-
The reaction mixture is then refluxed for 8 hours with continuous stirring.
-
After cooling to room temperature, the inorganic salts are filtered off and washed with acetone.
-
The combined acetone filtrate is evaporated under reduced pressure to yield a crude product.
-
The crude product is dissolved in diethyl ether and washed with distilled water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford pure 8-methoxyquinoline.
-
The product can be further purified by column chromatography if necessary.
Expected Yield: Approximately 71%.[1]
Method 2: Proposed Doebner-von Miller Synthesis of this compound
This is a generalized protocol based on the principles of the Doebner-von Miller reaction for the synthesis of the target molecule.[2]
Materials:
-
o-Anisidine
-
Tiglaldehyde (2-Methyl-2-butenal) or a suitable precursor for the 3-methyl group
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
o-Anisidine is dissolved in an acidic medium (e.g., aqueous HCl).
-
The α,β-unsaturated aldehyde (e.g., tiglaldehyde) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
An oxidizing agent is added to the reaction mixture.
-
The mixture is heated under reflux for several hours to drive the cyclization and aromatization steps.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by column chromatography or distillation.
Reaction Pathways and Workflows
To visually represent the synthetic logic, the following diagrams illustrate the key reaction pathways.
Caption: Doebner-von Miller synthesis of this compound.
Caption: Williamson ether synthesis of 8-Methoxyquinoline.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for particular reaction conditions. The Doebner-von Miller reaction offers a direct route to the target molecule, while a Williamson ether synthesis on a pre-existing substituted quinoline scaffold can provide high yields for the methoxy group installation. This guide provides the necessary data and visual aids to support an informed decision-making process for the synthesis of this valuable compound.
References
Unraveling the Action of 8-Methoxy-3-methylquinoline: A Comparative Guide to its Potential Mechanisms
A detailed analysis of 8-Methoxy-3-methylquinoline's likely biological activities through comparison with structurally related compounds, providing researchers, scientists, and drug development professionals with a framework for experimental investigation.
While direct experimental evidence for the mechanism of action of this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized quinoline derivatives allows for informed hypotheses regarding its potential biological effects. This guide compares this compound to key analogues with established antibacterial and anticancer properties, offering a predictive look into its mechanism of action and providing detailed experimental protocols to facilitate further research.
Comparison with Active Quinoline Analogues
The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. Based on available data for similar compounds, this compound could potentially exhibit either antibacterial or anticancer properties.
Potential as an Antibacterial Agent
A close structural relative, 2-Chloro-8-methoxy-3-methylquinoline , demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[1] The presence of a chlorine atom at the C2 position in this analogue is noted to enhance its binding affinity to the GyrA subunit of DNA gyrase.[1] Given the shared 8-methoxy and 3-methyl groups, it is plausible that this compound could exhibit a similar, albeit potentially less potent, antibacterial mechanism.
Potential as an Anticancer Agent
Several quinoline derivatives bearing an 8-methoxy group have shown significant cytotoxic effects against various cancer cell lines. Notably, indolo[2,3-b]quinoline derivatives such as 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[2][3][4][5] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[2][3][4]
Quantitative Data Comparison
The following table summarizes the cytotoxic activity of relevant quinoline derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colorectal) | 0.33 | [2] |
| Caco-2 (Colorectal) | 0.51 | [2] | |
| AGS (Gastric) | 3.6 | [2] | |
| PANC-1 (Pancreatic) | 18.4 | [2] | |
| SMMC-7721 (Liver) | 9.7 | [2] | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | HCT116 (Colorectal) | 0.35 | [3] |
| Caco-2 (Colorectal) | 0.54 | [3] |
Experimental Protocols
To investigate the mechanism of action of this compound, the following experimental protocols, based on methodologies used for its analogues, are recommended.
Antibacterial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.
-
Method: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
2. DNA Gyrase and Topoisomerase IV Inhibition Assay:
-
Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase and topoisomerase IV.
-
Method: Commercially available enzyme inhibition assay kits can be used. These assays typically measure the relaxation of supercoiled plasmid DNA by the topoisomerases in the presence of varying concentrations of the test compound. The results are visualized by agarose gel electrophoresis.
Anticancer Activity Assays
1. Cell Viability (MTT) Assay:
-
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
-
Method: Cancer cells (e.g., HCT116, Caco-2) are seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
2. Cell Cycle Analysis by Flow Cytometry:
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Method: Cells are treated with the compound for 24 hours, harvested, washed, and fixed in cold 70% ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
3. Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins:
-
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.
-
Method: Cells are treated with the compound for a specified time. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Potential Mechanisms
The following diagrams illustrate the potential signaling pathways that this compound might modulate based on the activities of its analogues.
Caption: Putative antibacterial mechanism of this compound.
Caption: Hypothesized anticancer mechanism via PI3K/AKT/mTOR pathway.
Caption: Recommended experimental workflow for mechanism confirmation.
References
- 1. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Methoxyquinoline Derivatives in Oncology and Microbiology
A Statistical and Mechanistic Overview for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, 8-methoxyquinoline derivatives have emerged as promising candidates for both anticancer and antimicrobial applications. This guide provides a comparative statistical analysis of the biological data for key 8-methoxyquinoline derivatives, offering insights into their performance against various cell lines and bacterial strains. Detailed experimental protocols and mechanistic pathway visualizations are included to support further research and development.
While specific biological data for 8-Methoxy-3-methylquinoline is limited in publicly accessible literature, extensive research on its close derivatives provides valuable comparative insights. This guide focuses on these well-characterized analogs to delineate structure-activity relationships and potential therapeutic applications.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Several derivatives of 8-methoxyquinoline have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3]
Below is a summary of the half-maximal inhibitory concentrations (IC50) for prominent 8-methoxyquinoline derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon Cancer) | 0.33 | [3] |
| Caco-2 (Colon Cancer) | 0.51 | [3] | |
| AGS (Gastric Cancer) | 3.6 | [3] | |
| PANC-1 (Pancreatic Cancer) | 18.4 | [3] | |
| SMMC-7721 (Liver Cancer) | 9.7 | [3] | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | HCT116 (Colon Cancer) | 0.35 | [4] |
| Caco-2 (Colon Cancer) | 0.54 | [4] | |
| Neocryptolepine (Parent Compound) | HCT116 (Colon Cancer) | 6.26 | [4] |
| HIEC (Normal Intestinal Epithelial) | 31.37 | [4] | |
| Gefitinib (Standard of Care) | HeLa (Cervical Cancer) | 17.12 | [5] |
| BGC-823 (Gastric Cancer) | 19.27 | [5] | |
| 8-Hydroxyquinoline | HCT 116 (Colon Cancer) | 9.33 | [5] |
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C.
-
Compound Treatment: Expose cells to varying concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Bacterial DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and relaxed plasmid DNA.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Visualizing Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway Inhibition
The following diagram illustrates the key points of inhibition by 8-methoxyquinoline derivatives in the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-methoxyquinoline derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines the typical workflow for screening and evaluating the anticancer potential of novel compounds.
Caption: Workflow for anticancer compound screening and lead identification.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Reported Bioactivity of 8-Methoxy-3-methylquinoline: A Comparative Guide
An independent verification of the specific bioactivity of 8-Methoxy-3-methylquinoline is not extensively available in the current body of scientific literature. However, by examining the bioactivity of structurally related compounds, we can infer its potential biological profile. This guide provides a comparative analysis of this compound's parent compound, 8-Methoxyquinoline, and a more complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, to offer insights for researchers, scientists, and drug development professionals.
This comparison focuses on the reported antibacterial, antifungal, and anticancer activities of these analogs. The data presented is compiled from published studies and is intended to serve as a reference point for further investigation into the bioactivity of this compound.
Comparative Bioactivity Data
The following table summarizes the available quantitative and qualitative bioactivity data for 8-Methoxyquinoline and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. It is crucial to note the structural differences between these compounds and this compound when interpreting this data.
| Compound | Bioactivity | Assay Type | Results | Reference |
| 8-Methoxyquinoline | Antibacterial | Not Specified | Strong activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi. | [1] |
| Antifungal | Not Specified | Strong activity against Aspergillus flavus, Aspergillus niger, and Trichophyton spp. | [1] | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Anticancer (Cytotoxicity) | MTT Assay | IC50: 0.35 µM (HCT116 colorectal cancer cells) | [2][3][4][5] |
| Anticancer (Cytotoxicity) | MTT Assay | IC50: 0.54 µM (Caco-2 colorectal cancer cells) | [2][3][4][5] | |
| Anticancer (Cytotoxicity) | MTT Assay | IC50 values available for other cancer cell lines (PANC-1, SMMC-7721, AGS). | [2][3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antibacterial and Antifungal Susceptibility Testing (General Protocol)
This protocol is a generalized representation based on standard microbiological methods.
-
Preparation of Microbial Cultures: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi) at 37°C for 24 hours. The cultures are then diluted to a standardized cell density.
-
Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared.
-
Assay Procedure (Broth Microdilution): The diluted compound is added to a 96-well microtiter plate containing the microbial suspension. The plates are incubated at 37°C for 24-48 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
MTT Cytotoxicity Assay
This protocol is based on the methodology reported for 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.[2][6]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, Caco-2) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[7][8][9][10][11]
Figure 1. PI3K/AKT/mTOR signaling pathway and the inhibitory action of a quinoline derivative.
The diagram above illustrates the activation of the PI3K/AKT/mTOR pathway, starting from receptor tyrosine kinases (RTKs), and highlights the points of inhibition by the anticancer compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.mpu.edu.mo [research.mpu.edu.mo]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-Methoxy-3-methylquinoline: A Guide for Laboratory Professionals
It is imperative to treat 8-Methoxy-3-methylquinoline as a hazardous substance and handle it with extreme care, following all institutional and regulatory guidelines.
Key Safety and Handling Information
Prior to disposal, it is crucial to understand the potential hazards associated with this compound, based on data from related compounds. Compounds with similar structures are known to be toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for a closely related compound, 8-Methylquinoline, which can serve as a conservative reference in the absence of specific data for this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Yellow |
| Boiling Point/Range | 245 - 248 °C / 473 - 478.4 °F |
| Flash Point | 104 °C / 219.2 °F |
| Specific Gravity / Density | 1.050 |
Data for 8-Methylquinoline[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Segregation: Do not mix this compound waste with other waste streams.[4][5][6] It should be collected in a dedicated, properly labeled waste container. Incompatible materials should be kept separate to prevent dangerous reactions.[4]
-
Container Selection: Use a robust, leak-proof container that is compatible with quinoline derivatives. Glass or polyethylene containers are generally suitable.[6] The original container, if empty and in good condition, can be used.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[5][6] The label should also indicate the primary hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][6] This area should be away from heat, sparks, and open flames.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[2][3][7] Provide the disposal company with all available safety information. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 6. jncasr.ac.in [jncasr.ac.in]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 8-Methoxy-3-methylquinoline
This guide provides crucial safety and logistical information for handling 8-Methoxy-3-methylquinoline in a laboratory environment. The following procedures are based on best practices for handling quinoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields.[4][5] A face shield may be required for splash hazards. | To protect eyes from splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[6] A lab coat or disposable gown should be worn.[6] | To prevent skin contact with the chemical. Check glove compatibility data for breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][5] | To prevent inhalation of vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for safely handling this compound in a laboratory setting.
Preparation:
-
Review available safety data for quinoline derivatives.[4][7]
-
Designate a specific handling area, preferably within a chemical fume hood.[6]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before starting.
Handling:
-
Donning PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to minimize dust formation. Use a spatula for transfers. If it is a liquid, use a pipette or syringe, avoiding splashes.[6]
-
During the Experiment: Keep all containers with this compound clearly labeled and sealed when not in use.[6] Avoid direct contact with skin, eyes, and clothing.[4]
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[5]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect contaminated solids (e.g., gloves, paper towels) in a designated, labeled hazardous waste container.[8] |
| Liquid Waste | Collect unused solutions and rinsates in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8][9] |
| Original Containers | If possible, leave the chemical in its original container.[8] All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name. |
| Final Disposal | Arrange for disposal through a licensed hazardous waste disposal company.[8][9] A common method is incineration in a chemical incinerator with an afterburner and scrubber.[8] |
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound.
References
- 1. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
